Product packaging for Argenine vasopressin(Cat. No.:)

Argenine vasopressin

Cat. No.: B10846794
M. Wt: 1084.2 g/mol
InChI Key: KBZOIRJILGZLEJ-BOXDWKHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives in AVP Discovery and Early Research

The journey to understanding arginine vasopressin began over a century ago. In 1895, Oliver and Schäfer first observed that extracts from the posterior pituitary gland possessed pressor (blood pressure-raising) activity nih.govekja.orgguidetopharmacology.org. Later, in 1913, Farini and von den Velden independently reported that posterior pituitary extracts could effectively treat diabetes insipidus (DI), a condition characterized by excessive thirst and the production of large volumes of dilute urine. They noted that these extracts reduced urine output and increased urine osmolality, marking one of the earliest successful hormonal therapies for a deficiency disorder oup.comnih.gov.

A significant milestone was reached in the early 1950s when Vincent du Vigneaud and his team successfully isolated, elucidated the chemical structure of, and chemically synthesized the peptide hormone, for which he was awarded the Nobel Prize in Chemistry in 1955 nih.govekja.orgnih.govmdpi.comfrontiersin.org. This breakthrough allowed researchers to ascribe specific physiological activities to the purified peptide, confirming its dual roles as a potent antidiuretic agent (hence, antidiuretic hormone or ADH) and a vasoconstrictor (vasopressin) ekja.orgwikipedia.orgcvphysiology.comdrugbank.com. Early research primarily focused on these peripheral actions, establishing AVP's fundamental importance in regulating body fluid balance and cardiovascular stability.

Scope of Academic Inquiry into Arginine Vasopressin

The scope of academic inquiry into arginine vasopressin has expanded dramatically, moving beyond its classical peripheral roles to encompass its extensive influence within the central nervous system. Current research investigates AVP's multifaceted functions across several key domains:

Physiological Regulation: AVP is a primary regulator of water homeostasis, acting on the kidneys to increase water reabsorption through V2 receptors and aquaporin-2 channels, thereby concentrating urine and conserving body fluid wikipedia.orgcvphysiology.comexplorationpub.comnih.govnih.govebsco.commdpi.com. It also plays a crucial role in blood pressure control by inducing vasoconstriction via V1 receptors in vascular smooth muscle wikipedia.orgcvphysiology.comdrugbank.comexplorationpub.comnih.govnih.govresearchgate.netfrontiersin.org. Furthermore, AVP influences circadian rhythms, acting within the suprachiasmatic nucleus (SCN) of the hypothalamus oup.comnih.gov, and is involved in the stress response by modulating the hypothalamic-pituitary-adrenal (HPA) axis drugbank.comresearchgate.net.

Behavioral Modulation: Within the brain, AVP acts as a neurotransmitter and neuromodulator, significantly influencing a range of social and cognitive behaviors. Research highlights its role in social communication, territorial behavior, aggression (particularly in males), social memory, and pair bonding nih.govfrontiersin.orgfrontiersin.orgnih.govoxfordre.comupenn.edupnas.orgoup.compnas.orgoxfordre.complos.org. Additionally, AVP is implicated in learning and memory processes, with studies demonstrating its capacity to enhance memory consolidation and retrieval nih.govgrantome.comcambridge.orgmdpi.comfrontiersin.orgamazon.comnih.gov. Its influence also extends to mood and emotional regulation, with associations observed with anxiety, depression, and aggression drugbank.comebsco.compnas.orgfrontiersin.orgendocrinology.org. Emerging research also points to AVP's involvement in feeding behavior and energy balance researchgate.net.

Table 1: Major Functions and Research Areas of Arginine Vasopressin

FunctionResearch AreaKey Receptors/Mechanisms Involved
Water Balance / OsmoregulationPhysiology, Endocrinology, Molecular BiologyV2R, Aquaporin-2 (AQP2)
Blood Pressure Regulation / VasoconstrictionPhysiology, Endocrinology, Cardiovascular Research, PharmacologyV1R
Social Behavior (aggression, bonding)Neuroscience, Behavioral Science, GeneticsV1aR, V1bR
Learning and MemoryNeuroscience, Behavioral Science, Cognitive PsychologyV1aR
Stress Response / HPA AxisEndocrinology, NeuroscienceV1bR
Circadian RhythmsNeuroscience, ChronobiologyV1aR
Feeding Behavior / Energy BalanceNeuroscience, EndocrinologyV1aR, V1bR

Multidisciplinary Research Approaches to Arginine Vasopressin Systems

The complex functions of AVP necessitate a multidisciplinary approach to fully elucidate its mechanisms of action. Researchers employ a diverse array of methodologies and perspectives from various scientific fields:

Molecular Biology and Genetics: This field focuses on understanding the structure and function of AVP receptors (V1a, V1b, V2), their distribution in the brain and periphery, and the signal transduction pathways they activate. Genetic studies, including receptor cloning, gene expression analysis, and the use of knockout/knockdown models, are critical for identifying the molecular underpinnings of AVP's effects and exploring genetic variations that influence its actions guidetopharmacology.orgoup.comwikipedia.orgexplorationpub.comoxfordre.comnih.govmdpi.comnih.gov.

Neuroscience: Neuroscientists investigate AVP's role as a neurotransmitter and neuromodulator within the central nervous system. Techniques such as electrophysiology, optogenetics, calcium imaging, functional magnetic resonance imaging (fMRI), and immunohistochemistry are used to map neural circuits, understand AVP's impact on synaptic plasticity, and analyze its effects on behavior and brain networks drugbank.comnih.govfrontiersin.orgnih.govfrontiersin.orgnih.govoxfordre.comupenn.edupnas.orgoup.comoxfordre.complos.orgnih.govgrantome.commdpi.comfrontiersin.orgamazon.comnih.gov.

Endocrinology and Physiology: These disciplines examine the regulation of AVP synthesis and release from the hypothalamus and posterior pituitary, its systemic effects on fluid balance, cardiovascular function, and its interaction with other hormonal systems. Hormone assays, physiological measurements, and studies on animal models with genetic alterations in the AVP system are central to this research cvphysiology.comexplorationpub.comnih.govebsco.commdpi.comresearchgate.netnih.govmdpi.com.

Pharmacology: Pharmacological approaches involve the design, synthesis, and testing of AVP analogues, agonists, and antagonists. These tools are invaluable for dissecting receptor-ligand interactions, characterizing receptor subtypes, and exploring the therapeutic potential of modulating AVP signaling guidetopharmacology.orgoup.commdpi.com.

Behavioral Science: Researchers in this area design and conduct behavioral experiments, primarily using animal models but also including human studies, to quantify AVP's influence on specific behaviors such as social interactions, aggression, learning, and memory. These studies often employ specialized behavioral paradigms to isolate and measure AVP's effects frontiersin.orgfrontiersin.orgpnas.orgpnas.orgnih.govgrantome.comcambridge.orgfrontiersin.org.

Clinical Research: Clinical studies investigate the role of AVP in various physiological and pathological conditions, including diabetes insipidus, cardiovascular shock, and neurodevelopmental disorders. This research aims to translate findings from basic science into potential therapeutic strategies oup.comexplorationpub.comendocrinology.orgnih.govclinconnect.io.

Table 2: Multidisciplinary Approaches to Studying Arginine Vasopressin Systems

FieldMethodologiesFocus
Molecular BiologyReceptor cloning, gene expression, genetic manipulation (KO/KD), signal transduction assaysReceptor subtypes (V1a, V1b, V2), molecular mechanisms, genetic basis of AVP action
NeuroscienceElectrophysiology, optogenetics, fMRI, immunohistochemistry, behavioral assays, network analysisNeural circuits, synaptic plasticity, neurotransmitter/neuromodulator roles, brain networks
Endocrinology/PhysiologyHormone assays, secretion studies, physiological measurements, animal modelsRegulation of AVP synthesis/release, fluid balance, cardiovascular function
PharmacologySynthesis of analogues, agonist/antagonist studies, receptor binding assaysReceptor-ligand interactions, therapeutic agents, mechanism of action
Behavioral ScienceAnimal behavioral tasks (avoidance, social, memory), human behavioral studies, cognitive assessmentsImpact on social behavior, learning, memory, emotional regulation
Clinical ResearchPatient studies, biomarker analysis, therapeutic trialsAVP in disease states (DI, shock, social disorders), therapeutic potential

The ongoing exploration of arginine vasopressin, driven by these diverse scientific approaches, continues to deepen our understanding of its fundamental contributions to health and behavior, paving the way for novel insights and potential therapeutic interventions.

Compound Names Mentioned:

Arginine Vasopressin (AVP)

Antidiuretic Hormone (ADH)

Oxytocin (B344502) (OXT)

Vasotocin (B1584283) (AVT)

Arginine Vasopressin Receptor 1a (V1aR / AVPR1a)

Arginine Vasopressin Receptor 1b (V1bR / AVPR1b)

Arginine Vasopressin Receptor 2 (V2R / AVPR2)

Oxytocin Receptor (OXTR / OTR)

Aquaporin-2 (AQP2)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H65N15O12S2 B10846794 Argenine vasopressin

Properties

Molecular Formula

C46H65N15O12S2

Molecular Weight

1084.2 g/mol

IUPAC Name

(2R)-1-[(4R,7S,10R,13S,16R,19S)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H65N15O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53)/t27-,28+,29-,30-,31+,32+,33+,34-/m1/s1

InChI Key

KBZOIRJILGZLEJ-BOXDWKHASA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)[C@@H]2CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Origin of Product

United States

Arginine Vasopressin Biosynthesis and Molecular Architecture

AVP Gene Organization and Genomic Localization

The synthesis of arginine vasopressin is dictated by the AVP gene, which contains the blueprint for the hormone's precursor protein. The gene's specific location and regulatory elements are crucial for its proper expression.

The gene encoding arginine vasopressin is located on the short (p) arm of human chromosome 20. wikipedia.orgmedlineplus.govmapmygenome.inmedlineplus.gov Specifically, its cytogenetic location is designated as 20p13. wikipedia.org The AVP gene is approximately 1.85 kilobases in length and is part of a gene cluster that also includes the gene for oxytocin (B344502), a structurally related hormone. wikipedia.orgmaayanlab.cloud The gene is organized into three exons, separated by two introns. wikipedia.org This structure encodes not only AVP but also its carrier protein, neurophysin II, and a C-terminal glycoprotein (B1211001) called copeptin. wikipedia.org

Genomic Localization of the Human AVP Gene
ParameterDescriptionReference
Chromosome20 wikipedia.orgmedlineplus.govmapmygenome.in
Band20p13 wikipedia.org
Size~1.85 kilobases wikipedia.org
Structure3 exons, 2 introns wikipedia.org

The expression of the AVP gene is tightly regulated by various transcriptional control elements. The promoter region of the gene contains CpG islands, which are regions with a high frequency of CpG sites. nih.gov The methylation status of these sites can influence gene transcription. nih.gov Key transcription factors, such as the cAMP responsive element-binding protein (CREB), c-Fos, and c-Jun, are involved in inducing AVP transcription. wikipedia.orgnih.gov In the suprachiasmatic nucleus, AVP expression is also regulated by the transcription-translation feedback loop (TTFL), a core component of the circadian system involving the transcription factors Clock and BMAL1. wikipedia.org

Genetic variants, or mutations, in the AVP gene can lead to disorders such as arginine vasopressin deficiency (previously known as central diabetes insipidus). medlineplus.govmedlineplus.gov Some variants result in a change to a single amino acid in the preprohormone, while others can cause the production of an abnormally short version of the molecule. medlineplus.govmedlineplus.gov These alterations can cause the preprohormone to be misfolded and become trapped within the cell where it is produced, preventing its transport to the pituitary gland for processing and storage. medlineplus.govmedlineplus.gov This leads to a shortage of functional AVP. medlineplus.govmedlineplus.gov

Precursor Processing and Peptide Maturation

The AVP gene does not directly produce the final, active hormone. Instead, it is transcribed and translated into a large precursor molecule, a preprohormone, which undergoes a series of enzymatic modifications to yield the mature peptides. medlineplus.govmapmygenome.inmedlineplus.gov

The initial product translated from AVP mRNA is a preprohormone called prepropressophysin. nih.gov This precursor molecule is composed of a signal peptide, the AVP hormone sequence, neurophysin II, and copeptin. nih.govoup.com The entire biosynthesis and maturation process occurs in several stages and locations:

Endoplasmic Reticulum (ER): The newly synthesized preprohormone enters the ER, where an enzyme called a signalase cleaves off the N-terminal signal peptide. researchgate.netnih.gov This initial cleavage results in a smaller prohormone molecule, sometimes referred to as pro-pressinphysin. researchgate.netnih.gov

Golgi Apparatus and Neurosecretory Granules: The prohormone is then transported to the Golgi apparatus. Here, it is further processed by endopeptidases and packaged into neurosecretory granules. researchgate.netnih.govresearchgate.net Within these granules, as they are transported down the axon, the prohormone undergoes further proteolytic cleavage to separate the AVP, neurophysin II, and copeptin moieties. researchgate.netresearchgate.netbrahms.de The final step in AVP maturation involves enzymatic modification of its C-terminus to form a primary amide, which is crucial for its biological activity. researchgate.netwikipedia.org

The enzymatic processing of the single preprohormone ultimately yields three distinct molecules in equimolar amounts: Arginine Vasopressin (AVP), Neurophysin II, and Copeptin. oup.comresearchgate.netnih.gov

Arginine Vasopressin (AVP): The nine-amino-acid active hormone. nih.gov

Neurophysin II: A carrier protein that binds to AVP within the neurosecretory granules. wikipedia.orgmapmygenome.in This binding is thought to be important for the proper targeting, packaging, and storage of AVP. guidetopharmacology.org

Copeptin: A 39-amino-acid C-terminal glycopeptide. wikipedia.orgoup.com Its exact physiological function is not fully understood, but it is released along with AVP and is often used as a stable marker for AVP secretion. nih.gov

Products of the AVP Preprohormone
PrecursorDerived ProductsGeneral FunctionReference
Prepropressophysin (AVP Preprohormone)Arginine Vasopressin (AVP)Active neuropeptide hormone wikipedia.orgnih.gov
Neurophysin IICarrier protein for AVP wikipedia.orgmapmygenome.in
CopeptinC-terminal glycopeptide, marker for AVP release wikipedia.orgnih.gov

Cellular and Subcellular Sites of Synthesis and Storage

The synthesis of AVP is confined to specific neurons in the hypothalamus. medlineplus.govwikipedia.org The primary sites are the large-bodied magnocellular neurosecretory neurons located in the supraoptic nucleus (SON) and the paraventricular nucleus (PVN) of the hypothalamus. wikipedia.orgnih.govwikipedia.orgguidetopharmacology.org AVP is also produced in smaller quantities by parvocellular neurons in the PVN. nih.govwikipedia.org

The subcellular journey begins with the translation of AVP mRNA on ribosomes and the synthesis of the preprohormone into the endoplasmic reticulum. researchgate.netnih.gov After initial processing in the ER, the prohormone moves to the Golgi apparatus for packaging into dense-core neurosecretory granules. researchgate.netresearchgate.net These granules are then transported down the axons of the hypothalamic neurons, through a pathway known as the hypothalamic-hypophysial tract, to their terminals in the posterior lobe of the pituitary gland (the neurohypophysis). nih.govresearchgate.netwikipedia.org It is within these axon terminals that the mature AVP, along with neurophysin II and copeptin, is stored until an appropriate physiological stimulus triggers its release into the bloodstream. medlineplus.govwikipedia.org

Hypothalamic Neuron Populations

The synthesis of AVP is predominantly carried out by specialized neurons within distinct nuclei of the hypothalamus. explorationpub.commdpi.com These neuronal populations can be broadly categorized into magnocellular and parvocellular neurons, each with unique projection targets and functional roles.

The majority of AVP is synthesized in magnocellular neuroendocrine neurons located in the supraoptic nucleus (SON) and the paraventricular nucleus (PVN) of the hypothalamus. nih.govnih.govresearchgate.net These large-bodied neurons are the primary source of circulating AVP. mdpi.com The AVP synthesized in these neurons is destined for release into the systemic circulation from the posterior pituitary gland. researchgate.netoup.com Studies have shown that the synthesis and transport of AVP in magnocellular neurons of the SON and PVN can be differentially regulated, suggesting distinct roles for these two nuclei in response to various physiological stimuli. nih.gov

In addition to the magnocellular neurons, the paraventricular nucleus also contains smaller, parvocellular neuroendocrine neurons that synthesize AVP. nih.govokayama-u.ac.jp These neurons co-express corticotropin-releasing hormone (CRH) and project to the median eminence, where AVP is released into the portal blood system that supplies the anterior pituitary gland. nih.govoup.com In this capacity, AVP acts synergistically with CRH to stimulate the secretion of adrenocorticotropic hormone (ACTH). jneurosci.orgfrontiersin.org The processing of the AVP precursor in parvocellular neurons can differ from that in magnocellular neurons. nih.govokayama-u.ac.jp

The suprachiasmatic nucleus (SCN), the brain's master circadian clock, also contains a population of AVP-expressing neurons. nih.govnih.gov AVP synthesis and release in the SCN follow a distinct circadian rhythm, playing a crucial role in the regulation of daily physiological and behavioral cycles. oup.compnas.org These neurons project to various brain regions and are also believed to release AVP into the cerebrospinal fluid, influencing circadian rhythms throughout the body. nih.gov

Extra-Hypothalamic Synthesis Sites (e.g., Locus Coeruleus)

While the hypothalamus is the primary site of AVP synthesis, evidence suggests that AVP is also produced in other areas of the brain, known as extra-hypothalamic sites. nih.gov One such notable site is the locus coeruleus, a nucleus in the brainstem involved in stress and arousal. tandfonline.com Research has shown that stressors can induce the synthesis of AVP in the noradrenergic neurons of the locus coeruleus. tandfonline.com Projections from hypothalamic AVP neurons also innervate the locus coeruleus, suggesting a complex interaction between these regions. nih.gov Other extra-hypothalamic locations where AVP-positive cells have been identified include the bed nucleus of the stria terminalis and the medial amygdala. nih.govnih.gov

Axonal Transport and Terminal Storage in Posterior Pituitary

Following its synthesis in the cell bodies of magnocellular neurons in the SON and PVN, the AVP precursor, packaged within neurosecretory vesicles, is transported down the axons of these neurons. youtube.comnih.govresearchgate.net These axons form the hypothalamo-neurohypophysial tract, which terminates in the posterior pituitary gland. nih.govclevelandclinic.org During this axonal transport, the precursor is enzymatically processed into active AVP and its associated molecules. researchgate.netresearchgate.net Upon arrival in the posterior pituitary, the vesicles containing AVP are stored in nerve terminals known as Herring bodies, awaiting a physiological stimulus for their release into the bloodstream. nih.gov The rate of axonal transport of AVP is a regulated process and appears to be linked to its synthesis rate. nih.gov

Somatodendritic Release Mechanisms

In addition to the well-established axonal release into the bloodstream, AVP can also be released from the dendrites and cell bodies (soma) of hypothalamic neurons, a process known as somatodendritic release. nih.gov This form of release is not directed into the systemic circulation but rather acts locally within the hypothalamus and on distant brain targets. nih.gov Somatodendritically released AVP can function as a neurotransmitter or neuromodulator, influencing the activity of neighboring neurons, including mediating crosstalk between magnocellular and parvocellular neurons within the paraventricular nucleus. nih.gov

Regulation of Arginine Vasopressin Gene Expression and Secretion

Transcriptional Regulation Mechanisms

The expression of the AVP gene is governed by a variety of transcription factors that respond to diverse physiological stimuli, including changes in plasma osmolality and circadian rhythms.

The mammalian circadian clock, a fundamental biological timer, relies on the transcription factors CLOCK and BMAL1 to drive the rhythmic expression of a significant portion of the transcriptome. plos.orgnih.gov This central clock mechanism involves feedback loops where CLOCK and BMAL1 bind to E-box elements on gene promoters, activating the transcription of target genes, including those that eventually inhibit CLOCK:BMAL1 activity, thus creating a cycle. nih.gov

In the hypothalamic paraventricular nucleus (PVN), the clock gene Bmal1 is crucial for maintaining the expression of the AVP gene (Avp) and its subsequent release into the circulation. nih.gov Studies in which Bmal1 was deleted in the PVN showed a selective decrease in Avp mRNA expression and lower plasma AVP concentrations. nih.gov This suggests that CLOCK:BMAL1 promotes a transcriptionally permissive environment for its target genes, priming them for activation rather than directly activating transcription itself. plos.org While PVN BMAL1 is essential for maintaining baseline AVP expression, the circadian variation in Avp expression appears to be regulated by other factors, such as feeding schedules. nih.gov

Various forms of stress, including hyperosmolality and inflammation, activate the transcription of the AVP gene in the hypothalamus. nih.gov This activation is often preceded by the rapid induction of Fos/Jun family proteins, which are components of the Activator protein 1 (AP1) transcription factor. nih.govoup.com AP-1 regulates gene expression in response to a wide array of stimuli, controlling cellular processes like proliferation and differentiation. wikipedia.org Research has identified an AP1-like binding site in the promoter region of the AVP gene. nih.gov Overexpression of Fos/Jun family proteins has been shown to markedly increase the activity of the AVP gene promoter, indicating that these proteins directly stimulate AVP gene transcription through this specific site. nih.govoup.com This stimulation can be further enhanced by cofactors like the cAMP-responsive element-binding protein (CREB)-binding protein (CBP). oup.com

The CREB family of transcription factors also plays a role in regulating AVP. The transcription factor CREB3L1, a member of the CREB/activating transcription factor (ATF) family, shows increased expression in the supraoptic (SON) and paraventricular nuclei (PVN) of dehydrated or salt-loaded rats, paralleling the rise in AVP expression. unimelb.edu.aunih.gov Under these conditions, CREB3L1 is robustly upregulated in AVP-producing neurons. unimelb.edu.au In vitro studies have confirmed that CREB3L1 can significantly increase the activity of the AVP promoter by binding to it. nih.gov While CREB itself has been implicated in AVP transcription in vitro, some in vivo studies have yielded less definitive evidence for its direct role in response to hyperosmotic stimulation. nih.gov

Tonicity-Responsive Enhancer Binding Protein (TonEBP), also known as NFAT5, is a key transcription factor that protects cells from hypertonic stress. frontiersin.orgwikipedia.orgdoccheck.com Its activity is stimulated by increased extracellular tonicity, leading to the activation of genes that support cell survival and osmoadaptation. frontiersin.orgnih.gov TonEBP plays a crucial role in regulating AVP gene transcription in response to osmotic challenges. frontiersin.orgnih.gov

During dehydration, there is a parallel increase in TonEBP expression and AVP cellular activity within the hypothalamus. frontiersin.orgnih.gov Laboratory studies have demonstrated a direct link, with promoter assays confirming that TonEBP can bind directly to conserved motifs in the promoter region of the AVP gene. frontiersin.orgnih.gov This binding stimulates hyperosmolality-dependent transcription of the AVP gene. nih.gov In mice with reduced TonEBP levels, dehydration-mediated activation of the AVP gene was diminished, confirming the necessary role of TonEBP in this process. frontiersin.org TonEBP is widely distributed in the brain, but its induction by hypertonicity is observed specifically in neuronal cells, including those in the PVN and SON where AVP is synthesized. frontiersin.org

Osmoregulatory Control of AVP Release

The release of AVP from the posterior pituitary is tightly regulated by the osmotic pressure of the blood, a process known as osmoregulation. This system is highly sensitive, ensuring a rapid response to changes in body water balance.

The secretion of AVP is initiated when plasma osmolality rises above a certain set point, or osmotic threshold. In healthy individuals, this threshold is remarkably consistent. Studies involving the infusion of hypertonic saline have established a linear relationship between rising plasma osmolality and increasing plasma AVP concentrations. nih.govportlandpress.comsemanticscholar.org The theoretical osmotic threshold for AVP release is approximately 285 mosmol/kg. nih.govportlandpress.comphysiology.org Below this level, AVP secretion is minimal, but once the threshold is crossed, plasma AVP levels rise in direct proportion to the increase in plasma osmolality. nih.govportlandpress.com This threshold is very close to the osmotic threshold for the onset of thirst, which is around 281 mosmol/kg, suggesting that the two responses are controlled by closely related or identical osmoreceptor mechanisms. nih.govportlandpress.comsemanticscholar.org

It is important to note that this threshold can be altered under certain physiological conditions. For instance, during pregnancy, the osmotic thresholds for both AVP release and thirst are significantly decreased, allowing for the maintenance of a lower baseline plasma osmolality. nih.gov

Osmotic Thresholds for Arginine Vasopressin (AVP) Release
ConditionApproximate Osmotic Threshold (mosmol/kg)Reference
Healthy Adults (Non-pregnant)285 nih.govportlandpress.comphysiology.org
Late Pregnancy~279 (approx. 6 mosmol/kg lower than postpartum) nih.gov
Postpartum285 nih.gov

The brain detects changes in plasma osmolality primarily through specialized structures known as circumventricular organs (CVOs). nih.govmdpi.comneurology.org These unique brain regions, including the subfornical organ (SFO) and the organum vasculosum of the lamina terminalis (OVLT), lack a typical blood-brain barrier. nih.govneurology.orgelifesciences.org This feature allows neurons within the CVOs to directly sense the composition of the circulating blood, including its osmolality and the presence of hormones like angiotensin II. neurology.orgelifesciences.org

The lamina terminalis, which comprises the SFO, OVLT, and the median preoptic nucleus (MnPO), is the primary site for mediating feedback regulation of AVP neurons. elifesciences.orgresearchgate.net Osmolality information sensed by the SFO and OVLT is relayed to the AVP-synthesizing magnocellular neurons in the SON and PVN of the hypothalamus. elifesciences.orgresearchgate.net This connection can be direct or indirect, often involving the MnPO as a key relay station. elifesciences.orgresearchgate.net For example, neurons in the OVLT that project to the PVN are thought to play a role in hyperosmolality-dependent AVP release. mdpi.com Similarly, the SFO has direct excitatory projections to the magnocellular neurons in the SON and PVN, which promotes AVP release. neurology.org These neural circuits form the final common pathway, where osmotic stimuli are transduced into electrical signals that travel down the axons of magnocellular neurons to the posterior pituitary, triggering the release of AVP into the bloodstream. researchgate.net

Chronobiological Rhythms in AVP Expression and Release

The expression and release of AVP are not constant but follow a distinct circadian rhythm. nih.gov This rhythm is orchestrated by the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's central circadian pacemaker. proquest.comnih.gov AVP itself is a key neuropeptide expressed within the SCN and plays a critical role in the functioning of the circadian clock network. nih.gov

AVP release typically exhibits a diurnal pattern, with levels peaking during the sleep phase. physiology.org This nocturnal rise in AVP promotes water retention by the kidneys overnight, leading to the production of a smaller volume of more concentrated urine and thus reducing the need to urinate. physiology.org Disruption of sleep can attenuate the amplitude of this rhythm. physiology.org The precise timing and stability of these daily rhythms are modulated by AVP signaling within the SCN, highlighting its importance in maintaining circadian homeostasis. nih.govproquest.com

Sex-Specific Regulation of AVP Gene Expression

The AVP system is one of the most consistently sexually dimorphic neural systems across various species, with males generally exhibiting higher AVP expression, more AVP-containing neurons, and denser AVP projections in specific brain regions compared to females. nih.govbiorxiv.org These differences are largely organized by the action of gonadal steroid hormones during early development. wisc.edu

Research in mice has shown that sex differences in AVP mRNA expression in the brain are measurable as early as embryonic day 14.5, with males producing more than females. nih.gov In adult rodents, males express more AVP than females in brain regions like the amygdala. wisc.edu Interestingly, the effects of AVP can also be sex-specific. For example, in the hypothalamus, AVP stimulates aggression in males but inhibits it in females, although both effects are mediated by the V1a receptor. frontiersin.org

The regulation of AVP's effects on circadian rhythms is also influenced by sex. nih.gov The loss of AVP signaling has different effects on the circadian period of locomotor activity in male and female mice, suggesting that there are sex differences in the downstream targets of the SCN that are modulated by AVP. nih.gov Furthermore, female rats have been found to express significantly more V2 receptor mRNA and protein in their kidneys than males, resulting in a greater physiological sensitivity to AVP's antidiuretic effects. physiology.org

Arginine Vasopressin Receptor Systems: Pharmacology and Intracellular Signaling

AVP Receptor Subtypes and Classification

The vasopressin receptors are classified into three main subtypes based on their pharmacological properties, tissue distribution, and the signal transduction pathways they activate. nih.govphysiology.org These are the Vasopressin 1a Receptor (V1aR), the Vasopressin 1b Receptor (V1bR), and the Vasopressin 2 Receptor (V2R). physiology.org

Receptor SubtypeFormer NamePrimary Location(s)Primary Function(s)
V1aR V1Vascular smooth muscle, liver, platelets, brainVasoconstriction, glycogenolysis, platelet aggregation, social behaviors
V1bR V3RAnterior pituitary gland, brainACTH release, regulation of stress response
V2R -Kidney collecting ducts, vascular endotheliumAntidiuresis (water reabsorption)

The Vasopressin 1A receptor (V1aR) is widely distributed throughout the body, with significant expression in vascular smooth muscle cells, hepatocytes, platelets, and various regions of the brain. wikipedia.org This widespread distribution underlies the diverse physiological roles of V1aR, which include the regulation of blood pressure through vasoconstriction, stimulation of liver glycogenolysis, and involvement in platelet aggregation. wikipedia.orgpatsnap.com In the central nervous system, V1aR activation is implicated in modulating social behaviors and stress responses. patsnap.com The human AVPR1A gene encodes a polypeptide of 418 amino acids. wikipedia.org

Initially identified in the anterior pituitary, the Vasopressin 1B receptor (V1bR), also formerly known as the V3 receptor, plays a critical role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. nih.govwikipedia.org It is specifically expressed in pituitary corticotrophs, where it mediates the stimulatory effect of vasopressin on the release of adrenocorticotropic hormone (ACTH). nih.govwikipedia.org Beyond the pituitary, V1bR is also found in other brain regions and in the pancreas, suggesting broader functions in the central nervous system and metabolic regulation. guidetopharmacology.org The human AVPR1B gene encodes a protein of 424 amino acids. guidetopharmacology.org

The Vasopressin 2 Receptor (V2R) is predominantly located in the principal cells of the kidney's collecting ducts. wikipedia.orgfrontiersin.org Its primary and most well-characterized function is mediating the antidiuretic effect of AVP. frontiersin.org Activation of V2R initiates a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of these cells, thereby increasing water reabsorption from the urine. nih.gov V2R is also expressed in vascular endothelial cells, where it can mediate vasodilation. wikipedia.org Mutations in the V2R gene can lead to disorders of water balance, such as congenital nephrogenic diabetes insipidus. nih.gov

G-Protein Coupling and Effector Pathways

The intracellular signaling pathways initiated by AVP are determined by the specific G-protein to which each receptor subtype couples. The V1 receptors (V1aR and V1bR) are coupled to G-proteins of the Gq/11 family, while the V2 receptor is coupled to the Gs family of G-proteins. nih.govwikipedia.org

The binding of AVP to the V2R triggers a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. bio-conferences.orgcnrs.fr This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the beta-gamma subunits and stimulates the enzyme adenylate cyclase. wikipedia.org

Adenylate cyclase, in turn, catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP). frontiersin.org The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, including the aquaporin-2 (AQP2) water channels, which promotes their translocation from intracellular vesicles to the apical membrane of the collecting duct cells, ultimately increasing water permeability. frontiersin.orgnih.gov

StepMoleculeFunction
1Arginine Vasopressin (AVP)Binds to and activates the V2 Receptor.
2V2 Receptor (V2R)Activates the associated Gs-protein upon AVP binding.
3Gs-proteinStimulates adenylate cyclase activity.
4Adenylate CyclaseCatalyzes the formation of cyclic AMP (cAMP) from ATP.
5Cyclic AMP (cAMP)Acts as a second messenger, activating Protein Kinase A (PKA).
6Protein Kinase A (PKA)Phosphorylates target proteins, leading to the cellular response.

Both the V1aR and V1bR subtypes are coupled to G-proteins of the Gq/11 family. nih.govwikipedia.org Upon AVP binding, these receptors activate the Gq protein, which in turn stimulates the enzyme phospholipase C (PLC). nih.gov

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com IP3 diffuses into the cytoplasm and binds to specific receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. nih.gov The elevated intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC). wikipedia.org The activation of PKC and the increase in intracellular calcium lead to a variety of cellular responses, such as smooth muscle contraction, glycogenolysis, and hormone secretion. nih.govpatsnap.com

StepMoleculeFunction
1Arginine Vasopressin (AVP)Binds to and activates V1a and V1b Receptors.
2V1a/V1b ReceptorsActivate the associated Gq-protein upon AVP binding.
3Gq-proteinStimulates phospholipase C (PLC) activity.
4Phospholipase C (PLC)Hydrolyzes PIP2 into IP3 and DAG.
5Inositol Trisphosphate (IP3)Triggers the release of Ca2+ from intracellular stores.
6Diacylglycerol (DAG)Activates Protein Kinase C (PKC) along with Ca2+.

Downstream Intracellular Signaling Cascades

Upon AVP binding, the activated receptor catalyzes the exchange of GDP for GTP on the associated G protein α-subunit, leading to its dissociation from the βγ-subunits. Both the α-subunit and the βγ-dimer can then interact with various effector proteins, initiating distinct downstream signaling cascades.

The quintessential signaling pathway for the V2 receptor is the activation of the cyclic AMP (cAMP)-Protein Kinase A (PKA) pathway. nih.govnih.gov This cascade is central to the antidiuretic effects of AVP in the renal collecting ducts. youtube.comresearchgate.net

Mechanism of Activation: The V2 receptor is primarily coupled to the stimulatory G protein, Gs. nih.govnih.gov Upon activation by AVP, the Gsα subunit binds to and activates adenylyl cyclase. nih.govresearchgate.net This enzyme then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). nih.govnih.gov PKA is a multimeric enzyme that, when activated by cAMP, phosphorylates specific serine and threonine residues on target proteins, thereby altering their function. nih.govresearchgate.net

Key Cellular Responses: In the principal cells of the kidney's collecting duct, PKA activation is the primary driver for the translocation of aquaporin-2 (AQP2) water channels from intracellular vesicles to the apical plasma membrane. nih.govnih.gov This process dramatically increases water reabsorption from the urine. youtube.comresearchgate.net While it is the canonical view that PKA is responsible for most of vasopressin's effects on AQP2, some studies suggest the existence of PKA-independent signaling in collecting duct cells. nih.govfrontiersin.org

In contrast to the V2 receptor, the V1a and V1b receptors are predominantly coupled to the Gq/11 family of G proteins. unesp.brencyclopedia.pub Activation of this pathway leads to the generation of two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netgenome.jpnih.gov

Mechanism of Activation: Once activated by the V1 receptor-ligand complex, the Gq/11α subunit stimulates the enzyme phospholipase C (PLC). unesp.brresearchgate.netgenome.jp PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. unesp.brresearchgate.netgenome.jp

Roles of IP3 and DAG: IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. nih.govnih.gov DAG remains in the plasma membrane where, in conjunction with the elevated Ca2+ levels, it activates members of the Protein Kinase C (PKC) family. researchgate.netgenome.jpnih.gov

Arginine vasopressin induces a significant increase in the intracellular free calcium concentration ([Ca2+]i) through mechanisms involving both V1 and V2 receptors. nih.gov This elevation in Ca2+ is a pivotal signal that can be both transient and sustained, often appearing as oscillations, and is crucial for a variety of cellular responses. nih.govnih.govreactome.org

Intracellular Release: The primary mechanism for Ca2+ mobilization by V1 receptors is the IP3-mediated release from intracellular stores, namely the endoplasmic reticulum. unesp.brnih.gov AVP stimulation of V1 receptors in corticotropes triggers this release via a G protein-coupled phosphoinositide pathway. nih.gov V2 receptor activation can also lead to intracellular Ca2+ release. In inner medullary collecting duct (IMCD) cells, this process is linked to the cAMP pathway and involves the activation of ryanodine (B192298) receptors (RyRs), potentially through the action of cyclic ADP-ribose (cADPR). researchgate.netphysiology.org

Extracellular Entry: The sustained phase of the Ca2+ signal requires the influx of extracellular calcium. nih.govnih.gov In IMCD cells, AVP activates a Ca2+ entry pathway that resembles store-operated calcium entry (SOCE). researchgate.netphysiology.org This process is triggered by the depletion of intracellular Ca2+ stores and involves nonselective cation channels. researchgate.netphysiology.orgpnas.org This influx is essential for maintaining the Ca2+ oscillations induced by AVP. researchgate.net

ReceptorPrimary G ProteinKey Second MessengerPrimary Calcium Source
V1 Receptors Gq/11Inositol Trisphosphate (IP3)Intracellular Stores (ER)
V2 Receptors GsCyclic AMP (cAMP)Intracellular Stores (RyR-gated) & Extracellular (SOCE)

AVP signaling can also engage the Mitogen-Activated Protein (MAP) kinase cascades, a family of serine/threonine kinases that regulate diverse cellular processes like gene expression, proliferation, and apoptosis. The specific MAPK pathway activated can be cell-type dependent.

ERK1/2 Pathway: In vascular smooth muscle cells (VSMC), AVP stimulates the tyrosine phosphorylation and activation of p42 MAP kinase (also known as ERK2). nih.govnih.gov This activation is mediated primarily through Protein Kinase C (PKC) and does not require an increase in intracellular Ca2+. nih.gov AVP has also been shown to activate the ERK1/2 pathway in cardiac fibroblasts, contributing to cell growth. nih.gov Conversely, in renal collecting duct cells, the V2-selective agonist dDAVP was found to decrease the phosphorylation and activation of ERK1/2. qiagen.com

JNK Pathway: Similar to ERK1/2, studies in renal collecting duct cells have shown that dDAVP decreases the phosphorylation of JNK1/2, indicating a deactivation of this pathway in response to V2 receptor stimulation in this cell type. qiagen.com

JAK-STAT Pathway: In VSMCs, AVP has been shown for the first time to activate the JAK-STAT pathway. This involves the phosphorylation of JAK2 and the subsequent tyrosine and serine phosphorylation of STAT3. The serine phosphorylation of STAT3 is mediated by ERK1/2.

The RhoA/Rho-kinase (ROCK) signaling pathway is a critical regulator of the actin cytoskeleton, cell adhesion, and smooth muscle contraction. While direct studies on AVP are less common, this pathway is a known downstream effector of G proteins that can be activated by vasopressin receptors.

G12/13 Coupling: The G12/13 family of G proteins are potent activators of the RhoA/Rho-kinase pathway. nih.govnih.gov They achieve this by interacting with and activating specific Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), such as p115-RhoGEF and LARG. physiology.org

Functional Consequences: Activated RhoA, in its GTP-bound state, stimulates Rho-kinase. nih.gov In vascular smooth muscle, a key function of Rho-kinase is to phosphorylate and inhibit myosin light chain phosphatase (MLCP), leading to a net increase in phosphorylated myosin light chains and promoting Ca2+ sensitization and contraction. nih.gov Given that AVP is a potent vasoconstrictor and its receptors can couple to a variety of G proteins, engagement of the G12/13-RhoA pathway is a likely mechanism contributing to its effects on vascular tone. qiagen.com

Arginine vasopressin can stimulate the release of arachidonic acid (AA), a polyunsaturated fatty acid that serves as a precursor for the synthesis of a diverse group of signaling lipids known as eicosanoids (e.g., prostaglandins, thromboxanes, and leukotrienes).

Mechanism of Release: In cardiac myoblasts, AVP acting through the V1 receptor induces a dose-dependent release of AA. reactome.org This process is a downstream consequence of the Gq/PLCβ pathway, requiring both the influx of extracellular Ca2+ and the activation of several PKC isoforms. reactome.org The subsequent activation of a PKC-dependent MAPK pathway is also involved in mediating the AA release. reactome.org

Eicosanoid Production: Once released, AA can be metabolized by various enzymes. In the kidney, AVP stimulates the metabolism of AA via the cytochrome P450 (P450) pathway. nih.gov The resulting metabolites, including dihydroxyeicosatrienoic acids (DHTs), hydroxyeicosatetraenoic acids (HETEs), and epoxyeicosatrienoic acids (EETs), are believed to participate in the vasoconstrictor effects of AVP in the renal circulation. nih.gov

Receptor Distribution and Functional Localization

The physiological effects of arginine vasopressin (AVP) are mediated through three distinct G-protein-coupled receptor subtypes: V1a, V1b, and V2. nih.govresearchgate.netphysiology.org These receptors exhibit unique tissue distributions, which dictates the specific physiological response to AVP in different parts of the body. researchgate.netwikipedia.org

The V1a receptor (V1aR) is widely distributed in both peripheral tissues and the central nervous system. wikipedia.orgnih.gov In the periphery, V1aR mediates vasoconstriction and hepatic glycogenolysis. oup.com Its expression is prominent in vascular smooth muscle, liver, platelets, and myometrium. researchgate.netwikipedia.org In the kidney, V1aR mRNA is found in the renal medulla, specifically among the vascular bundles, and more sparsely in the cortex. nih.govnih.gov V1a receptors are also located on the luminal membrane of the collecting duct, where they can limit the antidiuretic action of vasopressin. wikipedia.org Within the brain, V1aR mRNA has been detected in numerous areas, including the hippocampus, central amygdala, dorsolateral septum, and various hypothalamic nuclei, suggesting its role in modulating social behaviors and other central functions. nih.gov

Table 1: Distribution and Primary Function of V1a Receptors

Tissue/OrganSpecific LocationPrimary Function(s)Reference
BrainHippocampus, amygdala, septum, hypothalamusModulation of social behavior, learning, and memory nih.govoup.com
Vascular Smooth MuscleThroughout the vasculatureVasoconstriction, blood pressure regulation researchgate.netwikipedia.orgnih.gov
LiverHepatocytesGlycogenolysis wikipedia.orgoup.com
KidneyRenal medulla (vasa recta), cortical collecting ductRegulation of renal medullary blood flow, modulation of antidiuresis wikipedia.orgnih.govnih.gov
MyometriumUterine smooth muscleUterine contraction wikipedia.org

The V1b receptor (V1bR), also known as the V3 receptor, is most prominently expressed in the corticotrophs of the anterior pituitary gland. nih.govnih.govpnas.orgoup.com In this location, it plays a crucial role in the hypothalamic-pituitary-adrenal (HPA) axis by mediating the stimulatory effect of vasopressin on the release of adrenocorticotropic hormone (ACTH). nih.govnih.gov Beyond the pituitary, V1bR mRNA has been identified in multiple regions of the brain, including the cerebral cortex, hippocampus, amygdala, and hypothalamus. oup.comnih.gov This distribution within the limbic system points to the involvement of central V1b receptors in regulating stress, emotion, cognition, and behavior. nih.govnih.gov Lower levels of V1bR expression have also been detected in peripheral tissues such as the kidney, thymus, heart, lung, and spleen. oup.compnas.org

Table 2: Distribution and Primary Function of V1b Receptors

Tissue/OrganSpecific LocationPrimary Function(s)Reference
Anterior PituitaryCorticotroph cellsStimulation of ACTH release nih.govnih.govpnas.org
BrainCerebral cortex, hippocampus, amygdala, hypothalamusRegulation of HPA axis, stress response, emotion, and behavior nih.govoup.comnih.gov
Peripheral TissuesKidney, thymus, heart, lung, spleen, uterusDiverse biological effects of AVP oup.compnas.org

The V2 receptor (V2R) is primarily known for its essential role in maintaining water homeostasis. physiology.org Its expression is highly concentrated in the principal cells of the renal collecting ducts, specifically on the basolateral membrane. wikipedia.orgphysiology.orgnih.gov Activation of these receptors initiates a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane, thereby increasing water reabsorption from urine. wikipedia.orgphysiology.org Immunohistochemical studies have also revealed the presence of V2 receptors on the luminal membrane of the collecting ducts, particularly in the terminal inner medullary collecting duct, where they may act as a negative feedback system. nih.gov In addition to the kidney, V2Rs are found in the vascular endothelium. wikipedia.orgphysiology.org Their stimulation in endothelial cells promotes the release of von Willebrand factor and factor VIII, which are important for blood coagulation. wikipedia.org

Table 3: Distribution and Primary Function of V2 Receptors

Tissue/OrganSpecific LocationPrimary Function(s)Reference
KidneyBasolateral and luminal membranes of renal collecting duct principal cellsAntidiuresis (water reabsorption) wikipedia.orgphysiology.orgnih.gov
Vascular EndotheliumEndothelial cellsRelease of von Willebrand factor and factor VIII wikipedia.orgphysiology.org

Receptor Dimerization and Functional Implications

There is growing evidence that vasopressin receptors, like many G-protein-coupled receptors (GPCRs), can exist and function as dimers or higher-order oligomers. oup.comnih.gov Studies have demonstrated that V1a, V2, and oxytocin (B344502) receptors can form both homodimers (e.g., V1aR-V1aR) and heterodimers (e.g., V1aR-V2R). oup.com This dimerization appears to be a constitutive process that occurs early during the receptor's synthesis and does not require the presence of a ligand. oup.comnih.gov

The functional implications of receptor dimerization are significant and can alter the pharmacological and signaling properties of the receptors. For instance, heterodimerization between V1aR and V2R has been shown to regulate the endocytic processing of the receptors. nih.gov When these two receptors form a heterodimer, the trafficking pattern of one can be influenced by the other. nih.gov Specifically, the V1aR, which typically recycles rapidly to the cell surface after internalization, can be retained inside the cell when dimerized with V2R, which internalizes more stably. nih.gov This suggests that the identity of the activated receptor within the dimer determines the subsequent fate of the entire complex. nih.gov Furthermore, heterodimerization can occur between vasopressin receptors and other GPCRs, such as the corticotropin-releasing hormone type 1 receptor (CRHR1) or the atypical chemokine receptor 3 (ACKR3), which can lead to functional cooperativity and altered signaling outputs. nih.govroyalsocietypublishing.org

Molecular Mechanisms of Receptor Internalization and Degradation

Agonist-induced internalization is a key mechanism for regulating receptor signaling and sensitivity. For vasopressin receptors, this process is primarily dependent on β-arrestins. nih.gov The V1a and V2 receptors exhibit distinct patterns of β-arrestin interaction and subsequent intracellular trafficking. nih.gov

V1a Receptor: The V1aR is classified as a "class A" GPCR. Upon activation, it forms a low-affinity, transient complex with β-arrestin at or near the plasma membrane. β-arrestin quickly dissociates from the V1aR, which allows the receptor to be rapidly dephosphorylated and recycled back to the cell surface. nih.gov

V2 Receptor: In contrast, the V2R is a "class B" GPCR. It forms a high-affinity, stable complex with β-arrestin. This stable association leads to the co-trafficking of the V2R and β-arrestin into endosomes, resulting in a more pronounced and sustained intracellular accumulation of the receptor. wikipedia.orgnih.gov This prolonged internalization contributes to receptor desensitization and downregulation.

The process begins with the agonist-activated receptor being phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestins. The binding of β-arrestin not only uncouples the receptor from its G protein, terminating the primary signal, but also acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin, facilitating its internalization into clathrin-coated pits. Once internalized, the receptor-containing vesicles are targeted to endosomes, where the receptor can either be sorted for degradation in lysosomes or dephosphorylated and recycled back to the plasma membrane. The specific trafficking fate is largely determined by the stability of the receptor-β-arrestin interaction. nih.gov

Physiological Roles and Systemic Integration of Arginine Vasopressin

Renal Physiology and Water Balance

AVP plays an indispensable role in renal physiology, primarily by regulating the body's water balance. This is achieved through a finely tuned system that modulates water reabsorption in the kidneys in response to the body's hydration status. nih.gov

The regulation of water permeability in the renal collecting duct is largely controlled by AVP through its action on the water channel protein, aquaporin-2 (AQP2). nih.gov AVP controls both the trafficking of AQP2 to the apical plasma membrane of principal cells in the collecting duct and the total amount of AQP2 protein within these cells. nih.gov This regulation occurs through both short-term and long-term mechanisms. wikipedia.org

Short-Term Regulation: On a short-term scale (minutes), AVP initiates a signaling cascade that leads to the translocation of AQP2-containing vesicles to the apical plasma membrane. nih.govwikipedia.org This process begins when AVP binds to the vasopressin V2 receptor (V2R), a Gs-coupled receptor located on the basolateral membrane of collecting duct cells. nih.govpnas.org This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.gov The rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates AQP2 at a specific site, Serine 256. nih.govphysiology.org This phosphorylation is a key step that triggers the movement and fusion of AQP2-bearing vesicles with the apical membrane, thereby increasing the number of functional water channels and enhancing water permeability. nih.govnih.gov

Long-Term Regulation: Over a longer period (hours to days), AVP also regulates the total abundance of AQP2 by increasing the transcription of the AQP2 gene. nih.govphysiology.org This V2 receptor-dependent pathway ensures a sustained capacity for water reabsorption in states of prolonged dehydration. nih.gov

The process of AQP2 trafficking is a dynamic balance between exocytosis (insertion into the membrane) and endocytosis (removal from the membrane). nih.gov AVP stimulates exocytosis and also inhibits endocytosis by promoting the phosphorylation of AQP2 at another site, Serine 269, which helps to retain AQP2 in the plasma membrane. nih.gov

Key Events in AVP-Mediated AQP2 Regulation
Regulatory MechanismTime ScaleKey Molecular EventsPrimary Outcome
Short-Term Regulation (Trafficking)MinutesAVP binds to V2R, increases cAMP, activates PKA, PKA phosphorylates AQP2 at Ser256. nih.govnih.govphysiology.orgTranslocation of AQP2 vesicles to and fusion with the apical plasma membrane. wikipedia.orgnih.gov
Long-Term Regulation (Expression)Hours to DaysAVP stimulates the AQP2 gene transcription via a V2R-dependent pathway. nih.govnih.govIncreased total cellular abundance of AQP2 protein. nih.gov

The insertion of AQP2 channels into the apical membrane of the collecting duct's principal cells dramatically increases the osmotic water permeability of this epithelium. nih.govnih.gov This allows water to move passively from the tubular fluid into the hypertonic interstitium of the renal medulla, following the osmotic gradient. nih.gov Water then exits the principal cells through aquaporin-3 (AQP3) and aquaporin-4 (AQP4), which are constitutively expressed on the basolateral membrane. nih.govresearchgate.net When the body is well-hydrated and AVP levels are low, AQP2 is removed from the apical membrane via endocytosis and stored in intracellular vesicles, rendering the membrane watertight again. wikipedia.orgnih.gov

The signaling pathway initiated by AVP binding to the V2 receptor is the primary mechanism for this modulation. nih.govbiorxiv.org The activation of this receptor triggers a complex signaling response that involves not only the increase in intracellular cAMP but also changes in intracellular calcium levels. pnas.org This entire process allows for the fine-tuning of water reabsorption to maintain body water homeostasis. nih.govphysiology.org

For water reabsorption to occur in the collecting ducts, a hypertonic environment in the renal medulla is essential. AVP contributes to the establishment and maintenance of this medullary osmotic gradient. oregonstate.education It achieves this through a "double-effect": not only does it increase the water permeability of the collecting duct, but it also enhances the transport of solutes, primarily sodium and urea, which are crucial for creating the osmotic driving force. physiology.org

AVP stimulates sodium reabsorption in the thick ascending limb of the loop of Henle and throughout the distal nephron and collecting duct. physiology.orgnih.gov This action increases the concentration of sodium chloride in the medullary interstitium. physiology.org Furthermore, AVP rapidly increases urea transport in the terminal inner medullary collecting duct by promoting the expression and apical membrane trafficking of the urea transporter A1 (UT-A1). researchgate.net Urea then diffuses into the medullary interstitium, significantly contributing to its high osmolarity. youtube.com This recycling of urea, along with the accumulation of sodium chloride, generates the steep osmotic gradient necessary for concentrating urine. physiology.orgyoutube.com Chronic polyuria can lead to a "washout" of this medullary gradient, impairing the kidney's ability to concentrate urine even in the presence of AVP. scribd.com

The regulation of body water balance is a dual system involving both AVP-mediated water conservation by the kidneys and the sensation of thirst, which drives water intake. karger.comnih.gov Both mechanisms are primarily stimulated by an increase in the osmolality of body fluids. nih.govresearchgate.net Osmoreceptors located in the hypothalamus detect these changes and trigger the release of AVP from the posterior pituitary and simultaneously generate the sensation of thirst. nih.govnih.gov

Recent research has shown that thirst and AVP release are regulated not just by homeostatic feedback from plasma osmolality but also by anticipatory signals that originate even before any significant change in blood composition occurs. karger.comannualreviews.org These anticipatory signals, generated by the act of drinking, can rapidly reduce the sensation of thirst and inhibit AVP secretion, well before the ingested water is absorbed into the bloodstream. karger.comphysiology.org These signals converge on the same homeostatic neurons in the circumventricular organs that monitor blood composition. karger.comannualreviews.org Hypovolemia, or decreased blood volume, is another potent stimulus for both AVP release and thirst, mediated by arterial baroreceptors and the renin-angiotensin system. nih.govresearchgate.net

Cardiovascular System Regulation

Beyond its role in water balance, AVP has significant effects on the cardiovascular system, primarily mediated through the V1a receptor. nih.govnih.gov

AVP is a potent vasoconstrictor, an effect mediated by the activation of V1a receptors on vascular smooth muscle cells. nih.govahajournals.org The binding of AVP to V1a receptors triggers a Gq11/12-coupled signaling pathway, leading to an increase in intracellular calcium concentration. nih.govresearchgate.net This rise in calcium activates myosin light chain kinase, resulting in the contraction of smooth muscle and vasoconstriction, which in turn increases peripheral vascular resistance and blood pressure. researchgate.netyoutube.com

This vasoconstrictor effect is particularly important in pathophysiological states such as severe hypovolemia or circulatory shock, where high levels of AVP help to maintain blood pressure. nih.gov In healthy individuals, the direct vasoconstrictor effect of physiological concentrations of AVP on vascular resistance is generally modest. portlandpress.com The renal vasoconstriction caused by AVP is specifically mediated by V1a receptors and is buffered by the vasodilatory actions of nitric oxide and prostanoids. nih.govphysiology.org In some vascular beds, AVP can also cause vasodilation, an effect thought to be mediated by the release of nitric oxide from the vascular endothelium, potentially through V2 receptor stimulation in some species. nih.govnih.gov

Effects of Arginine Vasopressin on Different Systems
SystemPrimary ReceptorKey EffectMechanism
Renal (Water Balance)V2Increased water reabsorptionPromotes insertion of AQP2 water channels into the collecting duct apical membrane. nih.govwikipedia.org
Renal (Osmotic Gradient)V2Enhanced medullary hypertonicityIncreases sodium and urea transport in the distal nephron and collecting duct. physiology.orgresearchgate.net
CardiovascularV1aVasoconstrictionIncreases intracellular calcium in vascular smooth muscle cells. nih.govresearchgate.net

Influence on Blood Pressure Regulation

Arginine vasopressin (AVP) plays a significant role in the regulation of arterial blood pressure through two primary mechanisms: vasoconstriction and regulation of extracellular fluid volume. nih.gov The vasoconstrictor action of AVP is mediated by the activation of V1a receptors located on vascular smooth muscle cells. nih.govjst.go.jp The binding of AVP to these Gq/11-coupled receptors initiates an intracellular signaling cascade involving phospholipase C, which ultimately leads to an increase in intracellular calcium concentration and vasoconstriction. nih.govfrontiersin.org This constriction of arterioles increases total peripheral resistance, thereby elevating arterial blood pressure. bohrium.com

While AVP is a potent vasoconstrictor, its pressor effects are modulated by concurrent cardiovascular reflexes. The expected rise in blood pressure from vasoconstriction is often offset by a dose-dependent decrease in cardiac output, a phenomenon attributed to AVP's enhancement of vagal nerve activity and reduction of peripheral sympathetic nerve activity. jci.org

The second major influence of AVP on blood pressure is through its V2 receptor-mediated effects in the kidneys. nih.gov Activation of V2 receptors in the renal collecting ducts increases water permeability, leading to increased water reabsorption and a subsequent expansion of the extracellular fluid and blood volume. nih.govbohrium.com This increase in blood volume contributes to a rise in cardiac output and, consequently, arterial pressure. nih.gov Under normal physiological conditions, the concentrations of AVP are typically below the threshold to cause significant vasoconstriction; however, in situations of severe hypovolemic shock, the release of AVP is markedly increased, and it contributes significantly to the compensatory increase in systemic vascular resistance. nih.gov

Key Mechanisms of Arginine Vasopressin in Blood Pressure Regulation
MechanismReceptorPrimary Site of ActionEffectSignaling Pathway
VasoconstrictionV1aVascular Smooth MuscleIncreases total peripheral resistanceGq/11-coupled, Phospholipase C, Increased intracellular Ca2+
Water ReabsorptionV2Renal Collecting DuctsIncreases blood volume and cardiac outputGs-coupled, Adenylyl cyclase, cAMP

Modulation of Baroreceptor Reflexes

Arginine vasopressin significantly modulates the baroreceptor reflex, a key homeostatic mechanism for the short-term regulation of blood pressure. The influence of AVP on this reflex is complex, with differing effects depending on its site of action and the receptor subtype involved. Circulating AVP has been shown to enhance the sensitivity of the baroreceptor reflex. jci.orgoup.com This sensitization means that for a given increase in blood pressure, there is a more pronounced reflex-mediated decrease in heart rate and sympathetic outflow. This effect is thought to be mediated, at least in part, through V2 receptors. oup.com

Conversely, when AVP acts within the central nervous system, it can override or inhibit the baroreceptor reflex. oup.com This central action is primarily mediated by V1a receptors and results in sympathetic stimulation. jst.go.jpoup.com A key site for this central modulation is the area postrema, a circumventricular organ in the brainstem that lacks a complete blood-brain barrier. frontiersin.org Lesions of the area postrema abolish the ability of circulating AVP to modulate the baroreflex. frontiersin.org

Studies in animal models have provided further insights into this dual regulation. In conscious rats, plasma AVP was found to sensitize the baroreceptor reflex through V2 receptors accessible from the bloodstream, while AVP administered into the cerebral ventricles inhibited the reflex via V1 receptors within the brain. oup.com This interaction between hormonal and neuronal AVP allows for a nuanced control of cardiovascular function, where systemic AVP can enhance reflex buffering of blood pressure, while central AVP can contribute to sympathetically-driven increases in blood pressure.

Control of Renal Blood Flow

Arginine vasopressin exerts direct control over renal hemodynamics, particularly affecting blood flow to the renal medulla. AVP, in physiological concentrations, has been shown to reduce medullary blood flow through a direct vasoconstrictive action on the medullary microcirculation, specifically the vasa recta. nih.govmdpi.com This effect is mediated by the activation of V1a receptors on the vascular smooth muscle of these vessels. nih.govbohrium.com

Videomicroscopic studies in rats have demonstrated that the administration of AVP leads to a decrease in erythrocyte velocity and blood flow in both descending and ascending vasa recta. nih.gov This vasoconstrictive effect can be completely abolished by the co-administration of a V1a receptor antagonist. nih.gov Interestingly, this reduction in medullary blood flow is not a prerequisite for AVP's antidiuretic effect, as urine concentration can still occur even when the vasoconstrictive action is blocked. nih.gov

The renal vasoconstrictor response to AVP is modulated by local factors. Nitric oxide (NO) and prostanoids act as vasodilators that buffer the vasoconstrictive effects of AVP in the kidney. bohrium.com Inhibition of nitric oxide synthase or cyclooxygenase significantly enhances the AVP-induced increase in renal vascular resistance. bohrium.com In contrast, V2 receptor activation does not appear to cause vasodilation in the mouse kidney to counteract the V1a-mediated vasoconstriction. bohrium.com

Neuroendocrine Axes and Stress Response

Role in Hypothalamic-Pituitary-Adrenal (HPA) Axis Activation

Arginine vasopressin is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, the central neuroendocrine system that coordinates the body's response to stress. AVP is synthesized in both magnocellular neurons of the supraoptic and paraventricular nuclei (PVN) and in parvocellular neurons of the PVN. nih.govnih.gov While magnocellular neurons primarily project to the posterior pituitary for systemic release, parvocellular neurons release AVP into the hypophyseal portal system, which carries it to the anterior pituitary. jst.go.jp

In the context of the HPA axis, AVP works in concert with corticotropin-releasing hormone (CRH), another neuropeptide synthesized in the parvocellular PVN. frontiersin.orgnih.gov In fact, AVP is co-localized in a significant portion of CRH-releasing neurons. oup.com Activation of the HPA axis by a stressor triggers the release of both AVP and CRH from the median eminence into the portal circulation. nih.gov These two peptides then act on the corticotroph cells of the anterior pituitary to stimulate the release of adrenocorticotropic hormone (ACTH). frontiersin.orgnih.gov

The relative contribution of AVP and CRH to HPA axis activation can vary depending on the nature and duration of the stressor. While CRH is considered the primary initiator of the ACTH response, AVP plays a crucial modulatory and often synergistic role. frontiersin.orgnih.gov During chronic stress, there is evidence for an increased ratio of AVP to CRH production, suggesting a more prominent role for AVP in sustaining HPA axis activity over time. nih.govoup.com

Regulation of Adrenocorticotropic Hormone (ACTH) Secretion

Arginine vasopressin directly stimulates the secretion of adrenocorticotropic hormone (ACTH) from the corticotroph cells of the anterior pituitary. nih.govnih.gov This effect is primarily mediated by the V1b receptor, a G-protein coupled receptor specifically expressed on pituitary corticotrophs. jci.orgnih.govyoutube.com Activation of the V1b receptor by AVP leads to the mobilization of intracellular calcium, which is a key step in the signaling cascade that triggers ACTH release. jci.org

While AVP alone can stimulate ACTH secretion, its most significant role is as a potentiator of CRH-induced ACTH release. frontiersin.orgbohrium.comnih.govnih.gov When AVP and CRH are released together, the resulting ACTH secretion is significantly greater than the sum of the effects of each peptide administered individually. frontiersin.orgnih.gov This synergistic interaction is a fundamental aspect of the HPA axis response to stress. Studies in humans have shown that the simultaneous administration of AVP and CRH results in a fourfold potentiation of the peak ACTH response compared to when each is given alone. nih.gov

The mechanism underlying this synergy involves the interaction of their respective signaling pathways. CRH acts via the CRH-1 receptor, which is coupled to the cAMP/protein kinase A pathway, while AVP acts through the V1b receptor and the protein kinase C pathway. oup.com The combined activation of these pathways leads to a more robust and sustained stimulation of ACTH synthesis and release.

Effects of AVP and CRH on ACTH Secretion
Hormone AdministeredRelative Peak ACTH Response
AVP aloneBaseline stimulation
oCRF aloneSimilar to AVP alone
AVP followed by oCRF2.6-fold potentiation
Simultaneous AVP and oCRF4-fold potentiation

AVP's Contribution to Physiological Stress Adaptation

Arginine vasopressin plays a critical role in the body's adaptation to physiological stress, particularly in the context of chronic or repeated stress. oup.com During prolonged stress, the HPA axis undergoes adaptive changes, and AVP appears to be a key mediator of this process. oup.comnih.gov There is substantial evidence that chronic psychological stressors lead to an increased synthesis and release of AVP relative to CRH in the parvocellular neurons of the PVN. nih.govoup.com

This shift towards a greater reliance on AVP is thought to be crucial for maintaining the responsiveness of the HPA axis during chronic stress. oup.comnih.gov While the pituitary may become desensitized to CRH with repeated stimulation, it appears to become sensitized to the effects of AVP. oup.com This is supported by findings that repeated stress is associated with an upregulation of V1b receptors on pituitary corticotrophs. frontiersin.orgresearchgate.net

The increased vasopressinergic drive helps to sustain ACTH and glucocorticoid secretion, which are essential for the metabolic, immune, and behavioral adaptations required to cope with prolonged stress. frontiersin.org Therefore, AVP's role in stress adaptation is not just as an acute secretagogue but as a critical modulator that ensures the HPA axis can mount a sustained response to ongoing challenges. nih.gov This vasopressinergic regulation is vital for maintaining systemic responsiveness and promoting adaptation in the face of persistent stressors. nih.gov

Central Nervous System Functions

Arginine vasopressin (AVP) exerts significant influence within the central nervous system, modulating a wide array of social behaviors and emotional states. Beyond its peripheral roles in regulating water balance and blood pressure, AVP acts as a critical neuromodulator in brain circuits that govern social interactions, emotional responses, and complex behaviors such as pair bonding and parental care. nih.gov Its effects are often sex-specific, with a more pronounced impact typically observed in males. nih.govresearchgate.net Variations in the AVP system, including its receptors like the V1a receptor, have been implicated in the diversity of social behaviors across species and individuals. nih.gov

AVP is a key peptide in shaping essential social behaviors, including social recognition, motivation, aggression, and affiliation. nih.govresearchgate.net It acts on various brain regions to regulate these complex interactions, contributing to social memory, communication, and the formation of social bonds. nih.gov

Arginine vasopressin is integral to the ability of mammals to recognize and remember conspecifics. nih.gov This function is crucial for navigating complex social environments. AVP facilitates social recognition, a process that relies heavily on olfactory cues in many species. nih.gov The lateral septum (LS) is a key brain region where AVP exerts a facilitating effect on social recognition. nih.gov Studies in rodents have shown that blunted AVP release in the LS is associated with deficits in social recognition. nih.gov

AVP also plays a role in social motivation, which involves the drive to seek social interaction. nih.gov In rodents, AVP has been found to modulate behaviors such as approach and investigation in social contexts. nih.gov The neuropeptide interacts with reward pathways in the brain, and the interplay between the vasopressinergic and dopaminergic systems in the ventral pallidum is thought to encode the rewarding properties of social interactions, thereby facilitating social recognition. pnas.org

Table 1: Research Findings on AVP's Role in Social Recognition and Motivation

SpeciesBrain Region(s) ImplicatedKey Finding
RodentsLateral Septum (LS)AVP release in the LS is critical for facilitating social recognition. nih.gov
RodentsMedial Amygdala (MeA)Decreased AVP in the MeA is associated with impaired social recognition. nih.gov
RodentsOlfactory System, BNST-LS, PVN-hippocampusAVP may facilitate social odor memory by biasing social odor processing and modulating memory consolidation. nih.gov
MammalsVentral Pallidum (VP)AVP stimulates dopamine release in the VP, inducing reward associations with a partner, which facilitates social recognition and pair bonding. pnas.org

AVP is a potent modulator of aggression and defensive behaviors, with effects that are often context-dependent and sexually dimorphic. frontiersin.org In males of numerous species, AVP generally promotes offensive or inter-male aggression. nih.govfrontiersin.org For instance, in male hamsters and prairie voles, administration of AVP within the anterior hypothalamus (AH) stimulates high levels of aggression. frontiersin.orgpnas.org The number of AVP cells in the bed nucleus of the stria terminalis (BNST) has been positively correlated with aggression in California mice. nih.gov Conversely, blocking the AVP V1a receptor (V1aR) in the AH can inhibit aggression in males. frontiersin.org

In females, the role of AVP in aggression is more complex and can be inhibitory. frontiersin.org In female hamsters, activation of V1aRs in the hypothalamus inhibits aggression. frontiersin.org Similarly, AVP injections within the lateral septum have been shown to reduce female resident-intruder aggression. nih.gov AVP's influence on aggression can also be modulated by other neurochemicals, such as serotonin, in a sex-dependent manner. frontiersin.org

Table 2: Sex-Specific Effects of Arginine Vasopressin on Aggression

SexEffect of AVP System ActivationBrain Regions ImplicatedSupporting Evidence
MalePromotes/Stimulates AggressionAnterior Hypothalamus (AH), Bed Nucleus of the Stria Terminalis (BNST)AVP administration in the AH increases aggression in hamsters and voles. frontiersin.orgpnas.org Positive correlation between BNST AVP cells and aggression in California mice. nih.gov
FemaleInhibits/Reduces AggressionAnterior Hypothalamus (AH), Lateral Septum (LS)Activation of V1aRs in the hypothalamus inhibits aggression in female hamsters. frontiersin.org AVP injections in the LS reduce aggression in female rodents. nih.gov

AVP plays a crucial role in the formation and maintenance of social bonds, particularly pair bonds in monogamous species and maternal care behaviors. nih.govnih.gov

In monogamous male prairie voles, AVP is essential for the formation of a pair bond with a female partner. nih.gov After mating, these males display increased affiliation towards their partner and aggression towards unfamiliar females, a behavior linked to increased AVP release in the anterior hypothalamus. pnas.org The rewarding aspects of this bond are linked to the interaction of AVP with the brain's reward circuitry, specifically involving the ventral pallidum, which has a high density of V1a receptors. pnas.orgnih.gov Artificially increasing V1a receptors in this region in male prairie voles enhances affiliative behaviors and facilitates pair bond formation even without mating. nih.gov While AVP's role is most clearly defined in males, oxytocin (B344502) is considered to have a more predominant role in female pair bonding. wikipedia.org

AVP is also a significant regulator of maternal behavior. nih.govmdpi.com It has been shown to promote key maternal actions such as arched-back nursing and pup retrieval. nih.gov In female rats, increasing AVP V1a receptor expression within the medial preoptic area (MPOA) improves maternal care, while blocking these receptors impairs it. mdpi.com Chronic central infusion of AVP can enhance maternal care, especially in individuals exposed to chronic stress. mdpi.comresearchgate.net

AVP influences how animals and humans generate and respond to social signals. nih.govpnas.org In animal models, AVP is involved in stereotypical signals associated with courtship and aggression. pnas.org In humans, AVP has been shown to modulate facial motor patterns in response to social stimuli, particularly in a sex-specific manner. pnas.org Intranasal administration of AVP in men was found to stimulate agonistic facial expressions in response to images of unfamiliar men and to decrease the perception of friendliness in those faces. pnas.org This suggests AVP can prime individuals for potentially competitive social encounters. These centrally mediated effects may promote different social strategies between the sexes in response to stress. pnas.org

Arginine vasopressin is also deeply involved in the regulation of anxiety and responses to stress. nih.gov It contributes to avoidance and anxiety-like behaviors, particularly in stressful situations. nih.gov The paraventricular nucleus of the hypothalamus (PVN) is a key site where AVP cells contribute to behavioral responses to social stress and the regulation of anxiety-related behaviors. nih.gov During stress, AVP is released and can regulate the hypothalamic-pituitary-adrenal (HPA) axis, which is the body's central stress response system. nih.gov

The effects of AVP on anxiety can be sexually dimorphic. For example, removal of AVP cells in the PVN has been shown to increase non-social, anxiety-related behaviors in male mice, but not in females. nih.gov Studies in vasopressin-deficient Brattleboro rats have also shed light on its role; female rats lacking vasopressin exhibited diminished anxiety-like behavior in certain tests, such as the elevated plus maze. nih.gov This suggests that AVP can have anxiogenic (anxiety-producing) effects. The interplay between AVP and the brain's stress systems highlights its role in mediating how an individual responds to and copes with social and environmental stressors. nih.gov

Effects on Cognitive Processes and Synaptic Plasticity

Arginine vasopressin (AVP), acting as a neurotransmitter and neuromodulator within the central nervous system, plays a significant role in regulating complex cognitive behaviors and synaptic plasticity. nih.govsemanticscholar.orgnih.govresearchgate.net AVP's influence is primarily mediated through its interaction with V1a and V1b receptors, which are distributed in various brain regions integral to cognitive function. nih.govnih.gov

Early research demonstrated that AVP can excite pyramidal neurons in the CA1 region of the hippocampus. nih.gov More recent studies have elucidated the cellular mechanisms, showing that AVP can augment GABAergic transmission in CA1 neurons; however, this effect is typically overshadowed by a more potent direct glutamatergic excitation of these same neurons. nih.gov AVP has been found to enhance synaptic plasticity in CA3-CA1 neurons, which may help alleviate spatial learning and memory deficits caused by conditions like chronic hypoperfusion. nih.gov The blockade of V1a receptors has been shown to significantly decrease the autophagic response to ischemic stress, suggesting a potentially beneficial role for AVP signaling in cognitive impairments related to cerebral hypoperfusion. nih.gov

Beyond the synaptic level, AVP modulates network-level oscillatory activity and has been shown to influence event-related potentials and blood oxygen level-dependent responses in specific brain structures. nih.govsemanticscholar.orgnih.gov These actions at both the synaptic and network levels underscore the peptide's contribution to fine-tuning neural responses that underlie cognitive functioning and emotional reactivity. researchgate.net

Role in Circadian Rhythmicity

Arginine vasopressin is a critical regulator of circadian rhythms, the approximately 24-hour cycles that govern numerous physiological processes. nih.gov The central circadian clock in mammals is located in the suprachiasmatic nucleus (SCN) of the hypothalamus, where AVP is one of the key neuropeptides expressed. nih.govfrontiersin.org AVP-expressing neurons constitute a significant population within the SCN and are integral to the stability and function of the circadian network. nih.govplos.org

The expression of the AVP gene (Avp) is under the control of core clock genes, exhibiting a robust daily rhythm with a peak during the daytime. frontiersin.org AVP neurons within the SCN are considered a major output of the central clock, projecting to various brain regions to mediate a wide array of circadian rhythms. gsu.edu Studies in animal models have demonstrated that AVP neurons are the principal determinants of the free-running period of the circadian behavior rhythm. plos.org For instance, manipulating the cellular circadian period of AVP neurons by altering the expression of casein kinase 1 delta (CK1δ) directly lengthens or shortens the free-running period of locomotor activity. plos.org

AVP signaling within the SCN, mediated by V1a and V1b receptors, is crucial for maintaining circadian homeostasis and for the synchronization of the internal clock with the external light-dark cycle. nih.govgsu.edunih.gov The loss of AVP signaling can lead to alterations in circadian behavior, including changes in the period, precision, and plasticity of behavioral rhythms. nih.gov Interestingly, the effects of AVP deficiency on the circadian period can be sex-dependent, with a more pronounced lengthening of the period observed in females. nih.gov

Pain Perception and Nociception Modulation

Arginine vasopressin exerts a significant influence on pain perception and the modulation of nociceptive signals, primarily through its actions within the central nervous system. nih.gov This modulation is mediated by V1a and V1b receptors located on neurons in various brain regions, including the hypothalamus, lateral septum, hippocampus, and amygdala. nih.gov

Research has shown that central and peripheral levels of AVP increase in response to stress and pain. nih.gov AVP has been demonstrated to possess analgesic properties, capable of increasing the pain threshold to noxious stimuli. nih.gov For example, intranasal administration of AVP has been found to significantly increase the thresholds for both mechanical and thermal nociception in animal models of neuropathic pain. physiology.org Furthermore, this central application of AVP can improve physical coordination in the context of pain. physiology.org

The analgesic effects of AVP appear to involve the modulation of neuronal activity in brain regions associated with pain processing, such as the anterior cingulate cortex (ACC). physiology.org Studies have shown that AVP treatment can reduce the increased firing rate of pyramidal cells in the ACC and inhibit elevated theta oscillations in this region in animal models of chronic pain. physiology.org However, the effects of vasopressin analogues on pain perception in humans can be complex and dependent on the type of pain stimulus. For instance, one study using the vasopressin analogue desmopressin found that it increased the mechanical pain threshold but induced sensitization to thermal stimuli, with no effect on ischemic pain. nih.gov

Metabolic Regulation

Influence on Glucose Metabolism and Glycogenolysis

Arginine vasopressin plays a multifaceted role in the regulation of glucose homeostasis, exerting both direct and indirect effects on glucose metabolism. nih.govmdpi.com One of the primary direct actions of AVP is the stimulation of hepatic glucose production. mdpi.commdpi.com

AVP acts on V1a receptors in the liver to enhance both glycogenolysis (the breakdown of glycogen to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate sources). nih.govmdpi.commdpi.comfrontiersin.org This stimulation of hepatic glucose output is achieved through the activation of glycogen phosphorylase via the V1a receptor. nih.gov Acute or sustained infusion of high doses of AVP has been shown to induce a transient increase in blood glucose concentration in both animals and humans. nih.gov

Indirectly, AVP can influence glucose metabolism through its effects on the hypothalamic-pituitary-adrenal (HPA) axis and by modulating the secretion of pancreatic hormones. mdpi.com By activating V1b receptors in the pituitary, AVP stimulates the release of adrenocorticotropic hormone (ACTH), which in turn leads to increased cortisol production. mdpi.com Both cortisol and epinephrine, whose secretion is also influenced by AVP, impact hepatic glucose production and insulin (B600854) sensitivity. mdpi.com

Effect of Arginine Vasopressin on Glucose Metabolism Mechanism Receptor Involved Primary Location
Increased GlycogenolysisStimulation of glycogen phosphorylaseV1aLiver
Increased GluconeogenesisDirect hepatic actionV1aLiver
Increased ACTH SecretionStimulation of pituitary corticotrophsV1bAnterior Pituitary
Modulation of Insulin SecretionDirect action on pancreatic beta-cellsV1bPancreas
Modulation of Glucagon (B607659) SecretionDirect action on pancreatic alpha-cellsV1bPancreas

Modulation of Lipid Metabolism

Arginine vasopressin is also involved in the regulation of lipid metabolism through a range of central and peripheral mechanisms. nih.gov The actions of AVP on lipid metabolism are mediated through both V1a and V1b receptors, which are expressed in adipose tissue. nih.govnih.gov Specifically, V1a receptors are found in both white adipose tissue (WAT) and brown adipose tissue (BAT), while V1b receptors are expressed in WAT. nih.gov

AVP can influence lipid metabolism directly by promoting lipogenesis and suppressing lipolysis, which can contribute to the accumulation of triglycerides in hepatocytes, a characteristic of hepatic steatosis. mdpi.com In isolated hepatocytes, AVP has been shown to stimulate fatty acid synthesis and the activity of acetyl-CoA carboxylase, a key enzyme in lipogenesis. mdpi.com

Regulation of Pancreatic Hormone Secretion (Insulin, Glucagon)

Arginine vasopressin plays a crucial role in modulating the secretion of the key pancreatic hormones, insulin and glucagon, thereby influencing glucose homeostasis. This regulation is primarily mediated by V1b receptors located on the islet cells of the pancreas. nih.govnih.govulster.ac.uk

AVP's effect on pancreatic hormone secretion is notably dependent on the prevailing glucose concentration. nih.govulster.ac.uk Under hyperglycemic (high glucose) conditions, AVP potentiates insulin secretion from pancreatic beta-cells. nih.govmdpi.com Conversely, under hypoglycemic (low glucose) conditions, AVP stimulates the secretion of glucagon from pancreatic alpha-cells. nih.govulster.ac.uk This glucose-dependent action allows AVP to contribute to both the disposal of glucose when it is abundant and the counter-regulatory response to prevent or correct hypoglycemia.

Cellular Proliferation and Growth Regulation

Arginine vasopressin (AVP), in addition to its well-established roles in water homeostasis and blood pressure regulation, functions as a significant modulator of cellular proliferation and growth. wikipedia.orgcancer.gov Its effects are cell-type specific and are mediated primarily through its interaction with V1a and V2 receptors, which belong to the G-protein coupled receptor family. cancer-genetics.orgyoutube.comgenecards.org Activation of these receptors initiates distinct intracellular signaling cascades that can either promote or inhibit cell growth.

The mitogenic (growth-promoting) effects of AVP are predominantly associated with the V1a receptor. youtube.comnih.govnih.govcore.ac.uk This receptor couples to Gq/11 proteins, which in turn activate a phosphatidylinositol-calcium second messenger system. genecards.orgwikipedia.org This signaling pathway is crucial for mediating cellular responses like contraction and proliferation. genecards.org In contrast, the V2 receptor is often linked to antiproliferative effects, particularly in certain cancer models, through a Gs-protein-mediated pathway that increases intracellular cyclic AMP (cAMP). nih.govcore.ac.ukfrontiersin.orgnih.gov However, the role of cAMP can be context-dependent, as it has also been implicated in pro-proliferative pathways in other cell types. nih.gov

Research has demonstrated the proliferative actions of AVP in a variety of cell types, including vascular smooth muscle cells (VSMCs), cardiac fibroblasts, mesangial cells, and intestinal epithelial cells. nih.govnih.govnih.govphysiology.org In VSMCs, abnormal proliferation is a key pathological mechanism in hypertension, and AVP has been shown to promote the proliferation of these cells. nih.govresearchgate.net The expression of the AVP gene has also been identified in several types of cancer, such as small-cell lung cancer and breast cancer, where it is thought to function as an autocrine or paracrine growth factor. cancer-genetics.orgnih.govnih.gov

The signaling pathways underlying AVP-induced cell proliferation are complex and often involve the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGF-R). nih.govnih.gov This process can lead to the activation of downstream pathways like the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is a central regulator of cell growth. nih.govnih.govnih.govphysiology.orgnih.gov Other important signaling molecules and pathways implicated in AVP's mitogenic signaling include protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and the non-receptor tyrosine kinase Src. nih.govnih.govphysiology.org

Conversely, in some contexts, AVP exhibits inhibitory effects on cell proliferation. For instance, in mouse Y1 adrenocortical tumor cells, AVP was found to inhibit cyclin D1 gene expression, leading to a blockage of the cell cycle and a halt in proliferation. nih.gov Furthermore, activation of the V2 receptor by agonists like Desmopressin has been shown to have antitumor properties, reducing proliferation in lung and prostate cancer cell lines with neuroendocrine features. nih.govcore.ac.ukfrontiersin.org These findings highlight the dual and context-dependent role of AVP in regulating cell growth, which is largely determined by the specific receptor subtype expressed and the downstream signaling pathways active within a given cell.

Table 1: Effect of Arginine Vasopressin on Cellular Proliferation in Various Cell Types

Cell Type Experimental Model Receptor Implicated Key Signaling Pathways Observed Effect Reference
Adult Rat Cardiac Fibroblasts In vitro culture V1a PKC-ERK1/2 Stimulated proliferation nih.gov
Vascular Smooth Muscle Cells A7r5 cell line (rat) V1a GRK2-EGFR-ERK1/2 Promoted proliferation nih.govresearchgate.net
Mesangial Cells In vitro culture V1a (inferred) EGF-R, Ras-MAPK, PI3K Stimulated proliferation nih.gov
Intestinal Epithelial Cells IEC-18 cell line (rat) V1a PKC, Src, EGFR, ERK Stimulated proliferation physiology.org
Breast Cancer Cells Mcf7, Skbr3 cell lines V1a ERK1/2 Promoted proliferation nih.gov
Small Cell Lung Cancer (SCLC) In vitro culture V1a, V1b, V2 Autocrine/paracrine loops Promotes malignant growth cancer-genetics.org
Lung & Prostate Cancer Cells NCI-H82, PC-3 cell lines V2 cAMP (inferred) Reduced proliferation (via V2 agonist) nih.govcore.ac.ukfrontiersin.org
Adrenocortical Tumor Cells Y1 cell line (mouse) Not specified Inhibition of Cyclin D1 Inhibited proliferation nih.gov
Murine Spleen Lymphocytes In vitro culture Not specified Direct binding to lymphocytes Inhibited activation of T and B cells nih.gov
Renal Cell Carcinoma Cells Caki-1 cell line V2 cAMP, ERK1/2 Increased proliferation (V2 agonist) nih.gov

Table 2: Research Findings on AVP-Mediated Signaling in Cell Growth

Research Focus Cell Line/Model Key Findings Conclusion Reference
AVP Mitogenic Effect Adult Rat Cardiac Fibroblasts AVP stimulated proliferation via V1 receptor, activating the PKC-ERK1/2 pathway. This led to upregulation of cyclins D1, A, and E, and downregulation of p27Kip1. AVP is a mitogen for adult rat cardiac fibroblasts. nih.gov
V1aR-Mediated Proliferation A7r5 Vascular Smooth Muscle Cells AVP promoted proliferation through the V1a receptor, involving a GRK2/EGFR/ERK1/2-dependent mechanism. The V2 receptor was not involved. V1a receptor activation is the key proliferative signal in these cells. nih.govresearchgate.net
EGF-R Transactivation Mesangial Cells AVP stimulated cell growth by transactivating the EGF-R, which then activated both the MAPK and PI3K signaling pathways. EGF-R activation is a crucial step in AVP-induced mesangial cell proliferation. nih.gov
V2R-Mediated Antitumor Effects NCI-H82 (Lung) & PC-3 (Prostate) Cancer Cells V2 receptor agonists (dDAVP, [V4Q5]dDAVP) reduced cell proliferation, doubling time, and migration. Silencing the V2 receptor attenuated these effects. V2 receptor activation has antitumor properties in these neuroendocrine-like cancer cells. nih.govcore.ac.ukfrontiersin.org
AVP in Breast Cancer Mcf7 & Skbr3 Breast Cancer Cells Exogenous AVP increased cell proliferation and elevated phospho-ERK1/2 levels. A V1a receptor antagonist reduced or abolished these effects. AVP promotes breast cancer cell growth through a V1a receptor-mediated pathway involving ERK1/2 activation. nih.gov
AVP and Cell Cycle Inhibition Y1 Adrenocortical Tumor Cells AVP antagonized FGF2-induced cyclin D1 expression, blocking cell cycle progression from G1 to S phase and inhibiting overall proliferation. AVP can act as a growth inhibitor in specific cell types by targeting key cell cycle regulators. nih.gov

Pathophysiological Mechanisms Involving Arginine Vasopressin Dysregulation

Genetic Basis of AVP System Disorders

Disorders of the AVP system can arise from genetic mutations affecting either the production of AVP or the cellular response to it. These genetic anomalies are the foundation for conditions such as arginine vasopressin deficiency (AVP-D) and arginine vasopressin resistance (AVP-R).

Arginine vasopressin deficiency, historically known as central diabetes insipidus (CDI), is characterized by insufficient production or release of AVP from the hypothalamus or posterior pituitary gland. The familial form of this disorder is caused by mutations in the AVP gene located on chromosome 20p13. This gene codes for a precursor protein that includes AVP, neurophysin II, and copeptin.

Numerous variants of the AVP gene have been identified as causes of AVP-D. These mutations can alter the protein's structure by changing single amino acids or result in an abnormally short preprohormone molecule. The altered precursor protein becomes trapped within the cells where it is produced, preventing its transport to the pituitary gland for storage and release. This leads to a shortage of AVP, which in turn prevents the kidneys from reabsorbing adequate amounts of water, resulting in the excessive production of dilute urine (polyuria) and intense thirst (polydipsia). Most inherited forms of AVP-D follow an autosomal dominant inheritance pattern, though autosomal recessive and X-linked forms have also been reported.

Arginine vasopressin resistance (AVP-R), previously known as nephrogenic diabetes insipidus (NDI), occurs when the kidneys are unable to respond to AVP properly. The most common cause of congenital AVP-R is mutations in the arginine vasopressin receptor 2 (AVPR2) gene, which is located on the X chromosome (Xq28). These mutations account for approximately 90% of congenital AVP-R cases and are inherited in an X-linked recessive manner.

Over 250 different mutations in the AVPR2 gene have been identified. These mutations can be scattered throughout the gene and often result in a single amino acid change that significantly impairs the receptor's function. Some mutations affect the synthesis of the V2 receptor protein, while others reduce the efficiency of the coupling between the receptor and its associated G protein, which is crucial for initiating the downstream signaling cascade that leads to water reabsorption. Loss-of-function mutations in the AVPR2 gene lead to the characteristic symptoms of polyuria and polydipsia despite normal or even elevated levels of AVP in the blood. In a smaller percentage of cases (about 10%), AVP-R can be caused by mutations in the aquaporin-2 (AQP2) gene, which codes for the water channels that are regulated by AVP. These mutations can be inherited in an autosomal recessive or dominant pattern.

Mechanistic Underpinnings of Fluid and Electrolyte Imbalances

The dysregulation of AVP signaling directly impacts the kidney's ability to manage water, leading to significant disturbances in fluid and electrolyte homeostasis.

In a healthy individual, AVP acts on the V2 receptors in the collecting ducts of the kidneys. This binding initiates a signaling cascade that results in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. This increases the permeability of the collecting ducts to water, allowing for the reabsorption of water from the tubular fluid back into the bloodstream, thereby concentrating the urine.

In AVP-D, the lack of AVP means that this signaling pathway is not activated. Consequently, AQP2 channels are not inserted into the collecting duct membranes, and the kidneys are unable to reabsorb water effectively. This leads to the excretion of large volumes of dilute urine, a condition known as polyuria. If fluid intake does not compensate for the excessive water loss, it can lead to dehydration and high levels of sodium in the blood (hypernatremia).

In AVP-R, AVP is present, but due to defective V2 receptors or AQP2 channels, the kidneys cannot respond to its signal. The result is the same as in AVP-D: an inability to concentrate urine and consequent polyuria and polydipsia. The key difference is that in AVP-R, plasma AVP levels are normal or elevated.

The Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) represents the opposite end of the AVP dysregulation spectrum from AVP-D and AVP-R. In SIADH, there is excessive and continued secretion or action of AVP, even when plasma osmolality is low and blood volume is normal or increased. This leads to impaired water excretion and water retention.

The excess water dilutes the body's sodium, leading to hyponatremia (low sodium levels in the blood) and hypo-osmolality. The urine, in contrast, is inappropriately concentrated. The pathogenesis of SIADH is rooted in the excess of water rather than a deficiency of sodium. In some cases, hereditary SIADH can be caused by gain-of-function mutations in the AVPR2 gene, leading to a condition known as nephrogenic syndrome of inappropriate antidiuresis (NSIAD), where the V2 receptor is constitutively active even in the absence of AVP.

AVP System Involvement in Cardiovascular Conditions

The AVP system plays a significant role in cardiovascular regulation, and its dysregulation is implicated in the pathophysiology of several cardiovascular diseases. AVP exerts its cardiovascular effects primarily through the V1a receptors located on vascular smooth muscle cells, causing vasoconstriction, and also through its influence on fluid volume.

In conditions such as heart failure and hypertension, plasma AVP levels are often inappropriately high. This can contribute to increased systemic vascular resistance, which elevates blood pressure and increases the workload on the heart. The water retention promoted by AVP via V2 receptors can exacerbate fluid overload in heart failure, contributing to both systolic and diastolic wall stress. Furthermore, AVP may have direct effects on the heart muscle, potentially stimulating myocyte hypertrophy.

Following a myocardial infarction (heart attack), there is a significant release of AVP. While this may be a compensatory response to maintain blood pressure, persistently elevated AVP levels can have detrimental effects. Evidence suggests that AVP may contribute to coronary microvascular dysfunction by causing vasoconstriction in the small blood vessels of the heart, potentially worsening ischemia and reperfusion injury. The stable surrogate marker for AVP, copeptin, has been shown to be elevated in patients with coronary microvascular dysfunction after a myocardial infarction, suggesting a role for AVP in this process.

Hypoxia, a common feature in many cardiovascular and respiratory diseases, can also stimulate the release of AVP. This interaction between hypoxia and AVP may contribute to the development or exacerbation of hypertension.

Mechanisms of AVP in Heart Failure Physiology (e.g., Myocardial Hypertrophy)

Arginine vasopressin (AVP) plays a significant role in the pathophysiology of heart failure, a condition where its circulating levels are frequently elevated. nih.govccjm.org This elevation is not merely a biomarker but an active contributor to the progression of the disease, particularly through the promotion of myocardial hypertrophy and adverse cardiac remodeling. ccjm.orgnih.govjacc.org

The mechanisms are primarily mediated through the vasopressin V1a receptor (AVPR1a). nih.gov Stimulation of AVPR1a on cardiac fibroblasts and myocytes directly incites cellular hypertrophy and proliferation. nih.gov In studies involving isolated rat myocytes, AVP stimulation led to an increased expression of atrial natriuretic peptide (ANP), a well-established marker of cardiac hypertrophy. nih.gov Further elucidating this direct cardiac effect, research using mice with cardiac-specific overexpression of the V1a receptor demonstrated the development of cardiac hypertrophy over several months, which eventually progressed to ventricular dilation and left ventricular dysfunction. nih.gov This pathological remodeling process was shown to be dependent on Gq protein signaling, involving the activation of downstream pathways such as Akt and ERK1/2. nih.gov

Table 1: Research Findings on AVP's Role in Myocardial Hypertrophy

Finding Model System Receptor Involved Associated Signaling Pathway Reference
Elevated AVP levels are associated with heart failure severity. Human Patients N/A N/A nih.govccjm.org
AVP stimulates hypertrophy and proliferation of cardiac fibroblasts and myocytes. Rat Cardiac Cells V1a N/A nih.gov
AVP increases the expression of ANP, a hypertrophy marker. Rat Myocytes V1a N/A nih.gov
Cardiac-specific overexpression of V1a receptor leads to hypertrophy and dysfunction. Mouse Model V1a Gq protein, Akt, ERK1/2 nih.gov
AVP contributes to adverse left ventricular remodeling. General Finding V1a N/A ccjm.orgnih.gov

Role in Vasoconstriction and Systemic Vascular Resistance Abnormalities

AVP is a potent vasoconstrictor, a function that becomes particularly detrimental in the context of heart failure. By binding to V1a receptors located on vascular smooth muscle cells, AVP triggers vasoconstriction, leading to an increase in systemic vascular resistance (SVR), also known as afterload. nih.govnih.govnih.gov In a failing heart, this elevated afterload imposes a greater workload on the already compromised ventricle, which can further depress systolic function and cardiac output. cvphysiology.com

At the higher concentrations observed in severe heart failure, AVP can also induce coronary vasoconstriction, which may impair coronary blood flow and reduce cardiac contractility. nih.gov The signaling mechanism for AVP-induced vasoconstriction is concentration-dependent. At physiological picomolar concentrations, the vasoconstrictor response is mediated by a calcium signaling pathway that relies on protein kinase C (PKC) activation and calcium entry through voltage-sensitive calcium channels. nih.gov Experimental studies in isolated mesenteric arteries have determined that the AVP concentration resulting in 50% of the maximal vasoconstriction is approximately 30 picomolar (pM). nih.gov This highlights the sensitivity of the vasculature to the elevated AVP levels seen in pathological states.

Neurobiological Mechanisms in Behavioral Pathologies

AVP System Alterations in Autism Spectrum Disorder Models

The AVP system is a key modulator of complex social behaviors in mammals, and growing evidence from animal models suggests its dysregulation is implicated in the pathophysiology of Autism Spectrum Disorder (ASD). nih.govbjmu.edu.cnresearchgate.net Clinical observations have noted that children with autism may have lower plasma AVP levels compared to their typically developing peers. bjmu.edu.cn

Animal models have been indispensable for probing the underlying mechanisms. nih.gov

Valproic Acid (VPA) Models: In rat models of autism induced by prenatal exposure to valproic acid, intranasal administration of AVP has been shown to ameliorate deficits in social interaction and reduce stereotypical behaviors. nih.govimrpress.com Mechanistic studies in these models suggest that AVP's therapeutic effects may stem from its ability to improve synaptic and axonal dysplasia and to promote the development of oligodendrocytes and subsequent myelination in key brain regions like the prefrontal cortex and hippocampus. nih.govimrpress.com

Genetic Models: In Shank3B+/- mice, a genetic model of ASD, researchers observed reduced AVP neuronal inputs projecting from the bed nucleus of the stria terminalis (BNST) to the lateral septum (LS)—a critical circuit for social behavior. researchgate.net Further investigation in wild-type mice revealed that AVP release within the lateral septum distinctly modulates different social behaviors through separate receptors: it promotes sociability via the AVPR1a receptor, while its action on the AVPR1b receptor is involved in social aggression. researchgate.net

These findings underscore the complex but significant role of AVP system alterations in the neurobiological underpinnings of ASD-related social deficits.

Table 2: AVP System Alterations in ASD Animal Models

Animal Model Observed AVP System Alteration Behavioral Consequence Proposed Mechanism of Action Reference
Valproic Acid (VPA)-induced Rat Model N/A (Model of ASD symptoms) Social interaction deficits, stereotypical behaviors AVP treatment improves oligodendrocyte development and myelination in the prefrontal cortex and hippocampus. nih.govimrpress.com
Shank3B+/- Mouse Model Reduced AVP inputs from BNST to the lateral septum Deficits in sociability N/A researchgate.net
Wild-Type Mouse (Experimental Manipulation) AVP release manipulated in the lateral septum AVP promotes sociability and social aggression Mediated by AVPR1a for sociability and AVPR1b for aggression. researchgate.net

Mechanistic Insights into AVP's Role in Stress-Related Dysfunctions

Arginine vasopressin is a critical mediator in the neuroendocrine and behavioral responses to stress. benthamscience.comnih.govconsensus.app Its dysregulation is strongly linked to stress-related conditions such as anxiety and depression. nih.gov A primary mechanism through which AVP exerts its effects is the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. nih.govbioscientifica.com

During a stress response, AVP is co-released with corticotropin-releasing hormone (CRH) from the hypothalamus. nih.gov While AVP alone is a weak stimulus, it acts synergistically with CRH to potently trigger the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn stimulates cortisol production from the adrenal glands. nih.gov The actions of AVP within the brain are mediated by the V1a and V1b receptor subtypes. benthamscience.com

Hyperactivity of the central AVP system is consistently associated with heightened anxiety and a shift towards passive coping strategies in response to stress. nih.gov This has been demonstrated in rodent models, such as the High-Anxiety-Behavior (HAB) rat line, where a genetic polymorphism leads to the overexpression of AVP in the hypothalamic paraventricular nucleus, correlating directly with the high-anxiety phenotype. benthamscience.comconsensus.app Furthermore, under conditions of chronic stress, the AVP system can become resistant to the normal negative feedback signals from glucocorticoids (like cortisol), leading to sustained HPA axis activation and contributing to the pathophysiology of chronic stress disorders. nih.gov

AVP in Systemic Conditions

Altered Osmoregulation in Sepsis and Septic Shock

In sepsis and septic shock, the regulatory functions of AVP, particularly its role in osmoregulation and maintaining vascular tone, are profoundly disrupted. nih.gov The typical response of plasma AVP levels in septic shock is biphasic. There is an initial, appropriate surge in AVP release in response to hypotension; however, this is followed by a progressive decline, leading to a state of "relative deficiency," where AVP levels are inappropriately low for the persistent low blood pressure. nih.govfree.fr This depletion can occur as early as six hours into the shock state. free.fr

Beyond its role in blood pressure control, the osmoregulatory function of AVP is also significantly impaired. A prospective study investigating patients in the post-acute phase of septic shock (more than 72 hours after onset) revealed that osmoregulation was dramatically altered in approximately half of the subjects. nih.gov When challenged with an infusion of hypertonic saline to increase plasma osmolarity, these "non-responder" patients exhibited a severely blunted AVP secretion response. nih.gov While responder patients showed a significant increase in AVP from a median of 4.8 pg/mL to 14.4 pg/mL, non-responders' levels barely changed, rising from 2.8 pg/mL to just 4.0 pg/mL. nih.gov This finding indicates a significant failure of the central osmosensory pathways to stimulate AVP release, contributing to the complex fluid and electrolyte imbalances characteristic of prolonged septic shock.

Vasopressin in Metabolic Syndrome Pathophysiology

Arginine vasopressin (AVP) is increasingly recognized for its significant role in the pathophysiology of metabolic syndrome, a cluster of conditions that includes abdominal obesity, hypertension, dyslipidemia, and insulin (B600854) resistance. viamedica.plnih.govmdpi.com Elevated plasma levels of AVP, often measured via its more stable surrogate marker copeptin, are associated with an increased risk for metabolic syndrome, obesity, and the development of type 2 diabetes. mdpi.comscispace.comlu.selu.se The influence of AVP on metabolic processes is multifaceted, involving direct effects on glucose and lipid metabolism, as well as interactions with the endocrine stress response. viamedica.plnih.gov

AVP exerts its metabolic effects through three distinct G-protein coupled receptors: V1a, V1b, and V2. viamedica.plnih.gov The V1a and V1b receptors are particularly implicated in metabolic regulation. nih.gov

Glucose Homeostasis: AVP directly influences glucose metabolism. Activation of V1a receptors (V1aR), which are expressed in the liver, stimulates hepatic glycogenolysis and gluconeogenesis, leading to increased glucose production. viamedica.plnih.govoup.com In the pancreas, AVP stimulates the release of glucagon (B607659) and insulin through V1b receptors (V1bR). nih.govmdpi.comresearchgate.net Studies in V1a receptor-deficient mice have shown impaired glucose tolerance and higher hepatic glucose production, suggesting a complex role for this receptor in maintaining glucose balance. oup.comnih.gov Chronically elevated AVP levels have been shown to raise glucose levels in healthy rats and induce impaired glucose tolerance and hyperinsulinemia in obese, insulin-resistant rats. scispace.com This hyperglycemic effect is thought to be mediated in part through the V1aR. scispace.com

Lipid Metabolism: The AVP system also modulates lipid metabolism. In vitro studies have demonstrated that AVP can stimulate the synthesis of triglycerides in rat hepatocytes. viamedica.pl V1a receptors are expressed in both white and brown adipose tissue, while V1b receptors are found in white adipose tissue. nih.gov Animal models have provided further insight; mice lacking the V1a receptor exhibit altered fat metabolism, with low triglyceride levels. viamedica.pl Conversely, these mice are more susceptible to obesity when fed a high-fat diet. oup.com This suggests AVP, via the V1a receptor, has an anti-lipolytic action. nih.govoup.com

Insulin Resistance: A complex interplay exists between insulin and vasopressin. Insulin can stimulate the secretion of AVP, but this effect is diminished in states of insulin resistance. mdpi.com In turn, elevated AVP is associated with hyperinsulinemia. nih.gov In the context of insulin resistance, increased activity of insulin-regulated aminopeptidase (B13392206) (IRAP) in muscle may accelerate AVP degradation, leading to a compensatory rise in AVP secretion. nih.gov This resulting increase in circulating AVP could contribute to other components of metabolic syndrome. nih.gov

HPA Axis and Stress: Stress is a known contributor to metabolic syndrome. viamedica.pl AVP plays a crucial role in the stress response by stimulating the release of adrenocorticotropic hormone (ACTH) from the pituitary via V1b receptors, which in turn leads to the release of glucocorticosteroids. viamedica.plnih.gov Unlike corticotropin-releasing hormone (CRH), AVP's role in the hypothalamic-pituitary-adrenal (HPA) axis is not subject to negative feedback from glucocorticosteroids, which can lead to sustained HPA axis hyperactivation under chronic stress. viamedica.pl This sustained activation contributes to the metabolic dysregulation seen in metabolic syndrome, including altered carbohydrate and fat metabolism that can lead to obesity and type 2 diabetes. viamedica.pl

Genetic studies in humans have further solidified the link between the AVP system and metabolic disease. Polymorphisms in the genes for both the V1a and V1b receptors have been associated with an increased risk of type 2 diabetes, elevated body mass index (BMI), and waist circumference. nih.gov

Research Findings on AVP's Role in Metabolic Syndrome
Metabolic ComponentAVP ActionPrimary Receptor InvolvedObserved EffectReference
Glucose MetabolismStimulation of hepatic glucose productionV1aIncreased glycogenolysis and gluconeogenesis viamedica.plnih.govoup.com
Glucose MetabolismModulation of pancreatic hormone secretionV1bStimulates insulin and glucagon release nih.govmdpi.comresearchgate.net
Lipid MetabolismStimulation of triglyceride synthesisV1aPromotes fatty acid synthesis in hepatocytes viamedica.plresearchgate.net
Lipid MetabolismAnti-lipolytic action in adipose tissueV1aModulates lipid metabolism; deficiency leads to increased blood glycerol nih.govoup.com
Insulin ResistanceInteraction with insulin signaling-Insulin stimulates AVP secretion; this is blunted in insulin resistance mdpi.com
Stress Response (HPA Axis)Stimulation of ACTH releaseV1bLeads to excessive glucocorticosteroid release under chronic stress viamedica.plnih.gov

AVP System Activity in Chronic Pain Models (e.g., Osteoarthritis)

The arginine vasopressin system is increasingly implicated in the modulation of pain, particularly in the context of chronic pain conditions. nih.gov AVP can exert analgesic effects, and its central and peripheral levels are known to increase in response to pain and stress. nih.gov The actions of AVP in pain perception are primarily mediated through V1a and V1b receptors located on neurons within the central nervous system. nih.gov

Research using animal models of chronic pain has begun to elucidate the specific role of AVP dysregulation in these conditions.

Osteoarthritis (OA) Model: Studies on rat models of knee osteoarthritis have shown significant activation of the AVP system. nih.gov In these models, both magnocellular AVP neurons (which release AVP into the systemic circulation) and parvocellular AVP neurons are activated. nih.govresearchgate.net This neuronal activation occurs alongside the activation of the HPA axis, which appears to be predominantly driven by AVP rather than CRH in this chronic pain state. nih.govresearchgate.net This suggests that in localized chronic pain conditions like knee OA, the AVP system is a key player in the neuroendocrine response. nih.gov

Arthritis and Inflammatory Pain Models: In a kaolin/carrageenan-induced arthritis model in rats, endogenous AVP in the amygdala was found to contribute to the emotional-affective components of pain. nih.gov The administration of a selective V1a receptor antagonist into the amygdala inhibited pain-related vocalizations and anxiety-like behaviors in the arthritic rats, but not in healthy controls. nih.gov This indicates that in a state of chronic inflammatory pain, there is an endogenous activation of V1a receptors in the amygdala that drives the negative emotional aspects of the pain experience. nih.gov Furthermore, quantitative trait locus mapping in mice identified the gene for the V1a receptor (Avpr1a) as being responsible for strain-dependent differences in sensitivity to inflammatory pain. nih.govbiorxiv.org

Neuropathic and Visceral Pain: The role of AVP extends to other chronic pain types. Avpr1a has been identified as a novel candidate gene for visceral hypersensitivity, a key mechanism in the abdominal pain associated with disorders of gut-brain interaction like irritable bowel syndrome (IBS). biorxiv.org In a preclinical model of post-inflammatory IBS, mice susceptible to chronic visceral hypersensitivity showed higher colonic expression of Avpr1a and their enteric neurons were hyperresponsive to AVP. biorxiv.org The analgesic effects of AVP are complex and can be influenced by factors such as sex and stress. nih.gov For instance, in humans, a genetic association was found between a polymorphism in the AVPR1A gene and capsaicin-induced pain levels, but only in males who reported being under stress. nih.gov

AVP System Activity in Chronic Pain Models
Pain ModelAnimalKey FindingsPrimary Receptor ImplicatedReference
Knee Osteoarthritis (MIA-induced)RatActivation of magnocellular and parvocellular AVP neurons; AVP-driven HPA axis activation.Not specified nih.govresearchgate.net
Arthritis (Kaolin/Carrageenan)RatEndogenous AVP in the amygdala contributes to emotional-affective pain and anxiety-like behaviors.V1a nih.gov
Inflammatory Pain (Formalin)MouseAvpr1a gene identified as responsible for strain-dependent pain sensitivity.V1a nih.govbiorxiv.org
Visceral Hypersensitivity (Zymosan-induced)MouseHigher colonic Avpr1a expression and enteric neuron hyperresponsiveness in pain-susceptible mice.V1a biorxiv.org
Chemical/Inflammatory Pain (Capsaicin)Human/MouseAVP analgesia is influenced by a gene-sex-stress interaction.V1a nih.gov

Advanced Research Methodologies and Animal Models in Arginine Vasopressin Studies

In Vivo Animal Models

Whole-animal studies are indispensable for understanding the integrated physiological and behavioral consequences of AVP signaling. Various animal models have been developed and utilized to explore the complexities of the vasopressin system in a living organism.

Rodents are the most extensively used models in AVP research due to their genetic tractability, relatively short generation times, and well-characterized physiology and behavior.

Mice (Mus musculus): Mice are a primary model, especially with the advent of genetic engineering. Studies in mice have been crucial for understanding the role of AVP in aggression, social recognition, and anxiety-like behaviors. nih.gov For instance, research has shown that male mice have more AVP-expressing cells in the bed nucleus of the stria terminalis (BNST) than females, a difference linked to sex-specific social behaviors. nih.gov Knockout mice lacking the AVP V1a receptor (Avpr1a) have been used to investigate the receptor's role in aggression, though results have sometimes been paradoxical compared to pharmacological studies. pnas.org

Rats (Rattus norvegicus): Rats have historically been a key model in cardiovascular and renal research involving AVP. scielo.br They are also used extensively in behavioral neuroscience. Studies in lactating rats, for example, have investigated the role of central AVP V1a receptors in modulating maternal aggression and other maternal behaviors. nih.gov Research on rat strains subjected to neurointermediate pituitary lobectomy, which reduces AVP levels, has provided insights into the hormone's role in immune responses. frontiersin.org

Voles (Microtus spp.): Prairie voles (Microtus ochrogaster) and montane voles (Microtus montanus) are classic comparative models for studying the neurobiology of social bonding. The differential expression and distribution of V1a receptors in the brains of these species are famously linked to their contrasting mating systems (monogamous vs. polygamous), providing powerful evidence for AVP's role in pair-bonding. nih.govfrontiersin.org

Hamsters (Mesocricetus auratus): Syrian hamsters have been instrumental in elucidating AVP's role in aggression and social communication, such as flank marking. pnas.orgnih.gov The AVP system in hamsters has been thoroughly studied, revealing its modulation of aggression through actions in the anterior hypothalamus. nih.gov Recent studies using CRISPR-Cas9 gene editing to knock out the Avpr1a receptor in hamsters are providing new insights into the precise role of this receptor in social behaviors. pnas.org

Key Research Findings in Rodent Models of AVP Function
Rodent ModelArea of StudyKey FindingsReferences
Mice (Mus musculus)Social Behavior & AnxietySex differences in AVP cell numbers in the BNST correlate with sex-specific behaviors. Avpr1a knockout affects aggression. nih.govpnas.org
Rats (Rattus norvegicus)Maternal Behavior & ImmunologyCentral AVP V1a receptors modulate maternal aggression. AVP levels influence innate and cell-mediated immune responses. nih.govfrontiersin.org
Voles (Microtus spp.)Social BondingDistribution of V1a receptors in the brain is linked to monogamous or polygamous social structures. nih.govfrontiersin.org
Hamsters (Mesocricetus auratus)Aggression & Social CommunicationAVP in the anterior hypothalamus regulates aggression and flank marking. CRISPR-Cas9 knockout of Avpr1a alters social behaviors. pnas.orgnih.gov

Transgenic technology has revolutionized AVP research by allowing for precise genetic manipulation to study gene expression and function. bris.ac.uk

Transgenic Mice: Transgenic mice have been developed to study the in vivo regulation of the AVP gene. ahajournals.org For example, mouse lines have been created carrying constructs of the rat vasopressin gene to identify the specific DNA sequences required for tissue-specific expression and osmotic regulation. ahajournals.org These models have been critical in confirming that the regulatory elements for proper hypothalamic expression are contained within specific flanking regions of the AVP gene. ahajournals.org

Transgenic Rats: The development of transgenic technology in rats has been particularly important for cardiovascular research. scielo.br Transgenic rat models have been generated to investigate the effects of AVP on blood pressure and kidney function. scielo.brnih.gov For instance, a transgenic rat line expressing AVP fused with enhanced green fluorescent protein (eGFP) has been used to visualize and track AVP synthesis in the hypothalamus in response to stressors like acute kidney dysfunction. nih.gov This model demonstrated a dramatic increase in AVP mRNA and peptide synthesis in the paraventricular nucleus (PVN) following bilateral nephrectomy. nih.gov

Examples of Transgenic Models in AVP Research
Animal ModelTransgene/ModificationResearch FocusKey FindingsReferences
Transgenic MouseRat AVP gene constructRegulation of AVP gene expressionIdentified genomic regions necessary for tissue-specific and osmotically regulated AVP expression. ahajournals.org
Transgenic RatAVP-eGFP fusion geneHypothalamic response to stressDemonstrated upregulation of AVP synthesis in the PVN following acute kidney dysfunction. nih.gov
Knockout MouseAvpr1a gene deletionReceptor role in behaviorRevealed the involvement of the V1a receptor in aggression and social behavior. pnas.org
Knockout HamsterAvpr1a gene deletion (CRISPR-Cas9)Receptor role in social behaviorShowed paradoxical changes in social behavior, highlighting species-specific receptor functions. pnas.org

Comparative studies in non-mammalian vertebrates provide evolutionary context and reveal conserved functions of the vasopressin-like peptide family. In most non-mammalian vertebrates, the homolog of AVP is arginine vasotocin (B1584283) (AVT), which differs by only one amino acid. nih.gov

Amphibians and Reptiles: In amphibians and reptiles, AVT is a key modulator of social behaviors such as aggression and communication, in addition to its classic roles in osmoregulation. nih.gov The neuroanatomical distribution of AVT-producing neurons and fibers in these species broadly resembles the AVP system in mammals, with dense innervation of brain regions associated with social decision-making. nih.gov

Birds and Fish: Research in birds and fish has also highlighted the conserved role of AVT in social behavior. nih.gov Comparative analyses across vertebrate lineages support the existence of a highly conserved "Social Behavior Neural Network" where AVT/AVP acts as a key signaling molecule. nih.gov Studying these diverse species helps to distinguish fundamental, evolutionarily ancient roles of this peptide system from more recently evolved, species-specific functions. nih.govnih.gov

In Vitro and Ex Vivo Experimental Systems

While in vivo models are crucial for studying systemic effects, in vitro and ex vivo systems offer a more controlled environment to investigate cellular and molecular mechanisms of AVP action. These systems bridge the gap between molecular biology and whole-organism physiology. noropsikiyatriarsivi.com

Primary cell cultures allow researchers to study the direct effects of AVP on specific cell types without the confounding influences of other systemic factors.

Vascular Smooth Muscle Cells (VSMCs): VSMCs are primary targets for AVP in the regulation of blood pressure. Isolated VSMC cultures are used to study AVP-induced vasoconstriction, signal transduction pathways, and changes in gene expression. nih.gov However, studies have shown that the process of isolating and culturing these cells can dramatically alter the expression of key receptors, which must be considered when interpreting results. mdpi.com

Renal Epithelial Cells: Cultured renal epithelial cells are invaluable for examining the molecular mechanisms of AVP's antidiuretic effects. Studies using cell lines like BSC-1 have shown that AVP can stimulate the growth of confluent cultures and modulate nutrient transport and growth factor binding. nih.gov These systems allow for detailed investigation of AVP receptor signaling and its influence on cell physiology, separate from the complex environment of the kidney. nih.gov

Organotypic slice cultures represent an intermediate between dissociated cell cultures and in vivo models. In this system, a thin slice of tissue, often from the brain, is cultured in a way that preserves its three-dimensional architecture and local synaptic circuitry. noropsikiyatriarsivi.comfrontiersin.orgnih.gov

This ex vivo technique is particularly useful for neurobiological studies of the AVP system. Hypothalamic or limbic system slices can be maintained in culture for weeks, allowing for the study of AVP neuron physiology, synaptic connections, and the effects of various pharmacological agents in a relatively intact network. frontiersin.orgnih.gov Organotypic brain slices provide a powerful tool to explore the cellular and network-level effects of AVP while maintaining the cytoarchitecture of specific brain regions. nih.govresearchgate.net This method reduces the number of animals required for experiments and offers excellent experimental control over the tissue's microenvironment. noropsikiyatriarsivi.com

Biochemical and Molecular Biology Techniques

Investigating the synthesis and presence of AVP at the cellular and subcellular level relies on a range of powerful biochemical and molecular biology techniques. These methods are essential for understanding the regulation of the AVP gene and the localization of the AVP peptide within specific neuronal populations.

Analyzing the expression of the AVP gene is fundamental to understanding its regulation under various physiological conditions.

Quantitative PCR (qPCR): This technique, also known as real-time PCR (RT-qPCR), is a highly sensitive and specific method for measuring the quantity of AVP messenger RNA (mRNA). thermofisher.com By converting RNA to complementary DNA (cDNA), qPCR allows for the amplification and real-time detection of AVP transcripts. thermofisher.com Studies have utilized qPCR to demonstrate age-related increases in AVP mRNA expression in the hypothalamus of stroke-prone spontaneously hypertensive rats. nih.gov Researchers also use qPCR with intron-specific primers to specifically measure pre-mRNA (heteronuclear RNA), providing a direct assessment of gene transcription rates in response to stimuli. nih.gov This method has confirmed that hyperosmotic stimuli lead to a graded increase in AVP gene transcription. nih.gov

In Situ Hybridization (ISH): ISH is a powerful technique that allows for the visualization of specific nucleic acid sequences (mRNA or heteronuclear RNA) within the cellular context of tissues. Labeled probes complementary to AVP mRNA are applied to tissue sections, revealing the precise location of AVP-expressing cells. nih.gov ISH has been instrumental in localizing AVP gene expression to magnocellular neurons in the supraoptic (SON) and paraventricular (PVN) nuclei of the hypothalamus. nih.govnih.govkarger.com Advanced applications using intron-specific probes have enabled the study of AVP gene transcription itself. For instance, researchers have observed a 2.6-fold increase in AVP heteronuclear RNA in the SON just 30 minutes after an acute salt load in rats, a change that precedes detectable increases in cytoplasmic mRNA. nih.govoup.com

Northern Blot: While largely superseded by qPCR for quantification, Northern blotting remains a valuable tool for determining the size and abundance of specific RNA transcripts. In this technique, RNA is separated by gel electrophoresis, transferred to a membrane, and detected using a labeled probe complementary to the AVP mRNA sequence. It can be used to verify transcript size and detect different splice variants, though its use in recent AVP research is less common compared to qPCR and ISH.

TechniquePrimary MeasurementKey Application in AVP ResearchSample Findings
Quantitative PCR (qPCR) AVP mRNA quantityQuantifying changes in AVP gene expression in response to physiological stimuli.Increased AVP mRNA expression with age in hypertensive rats. nih.gov
In Situ Hybridization (ISH) Localization of AVP mRNAVisualizing AVP-expressing neurons in specific brain nuclei (e.g., SON, PVN). nih.govkarger.comRapid increase in AVP gene transcription (heteronuclear RNA) after acute salt loading. nih.govoup.com
Northern Blot AVP mRNA size and relative abundanceConfirming transcript size and integrity.Foundational studies of AVP gene structure and expression.

Detecting and quantifying the AVP peptide is crucial for linking gene expression to functional protein levels.

Immunofluorescence (IF) and Immunohistochemistry (IHC): These widely used methods employ antibodies to visualize the AVP peptide within tissue sections. biocompare.com Immunofluorescence uses fluorescently tagged secondary antibodies, while immunohistochemistry typically uses an enzyme-linked detection system that produces a colored precipitate. nih.gov These techniques have been essential for mapping AVP-containing neuronal pathways throughout the brain. nih.gov Double-labeling immunofluorescence allows for the simultaneous visualization of AVP and other proteins, such as corticotropin-releasing factor (CRF), demonstrating their co-localization within the same parvocellular neurons in the PVN. biorxiv.orgnih.gov

TechniquePrimary MeasurementKey Application in AVP ResearchSample Findings
Western Blot AVP protein presence and relative quantity in a tissue homogenate.Validating the specificity of AVP antibodies for use in other applications. biorxiv.orgConfirmation of AVP protein in hypothalamic extracts.
Immunofluorescence (IF) Cellular and subcellular localization of AVP protein.Mapping AVP-containing neurons and their projections; co-localization with other neuropeptides. nih.govresearchgate.netAVP is co-localized with CRF in parvocellular neurons of the PVN. nih.gov

Understanding the interaction between AVP and its receptors is critical to elucidating its mechanism of action. Receptor binding assays are used to characterize these interactions in detail. These assays typically use a radiolabeled ligand (e.g., [³H]AVP) that competes for binding to the receptor with unlabeled compounds. oup.com By measuring the amount of bound radioligand at various concentrations of the unlabeled competitor, researchers can determine the binding affinity (Kd) and the total number of binding sites (Bmax) for a given receptor subtype (V1a, V1b, V2). oup.com These assays are performed on membranes prepared from cells engineered to express a specific AVP receptor subtype or from tissues known to be rich in these receptors. oup.comoup.com Such studies have been fundamental in characterizing the pharmacological profiles of the V1a, V1b, and V2 receptors and in screening for novel agonist and antagonist compounds. oup.com

ParameterDescriptionMethod of DeterminationSignificance in AVP Research
Affinity (Kd) The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity.Saturation or competition binding experiments with a radiolabeled AVP analog. oup.comCharacterizes the strength of the AVP-receptor interaction; used to compare different ligands.
Binding Capacity (Bmax) The total concentration of receptor binding sites in a given preparation.Saturation binding experiments. oup.comIndicates the density of AVP receptors in a specific tissue or cell type.

Analytical and Measurement Methods for AVP and Related Peptides

Accurate measurement of circulating AVP levels in biological fluids like plasma is essential for both clinical diagnostics and physiological research. Two primary methods have been developed for this purpose, each with distinct advantages and limitations.

For decades, radioimmunoassay (RIA) has been the gold standard for measuring AVP concentrations in plasma and urine. nih.gov This competitive binding assay involves a specific antibody to AVP and a known quantity of radiolabeled AVP. The radiolabeled AVP competes with the unlabeled AVP present in a patient's sample for a limited number of antibody binding sites. By measuring the radioactivity of the antibody-bound fraction, the concentration of AVP in the sample can be determined. To remove interfering substances from plasma, a prior extraction step is typically required. nih.govoup.com RIAs have been developed with sensitivities as low as 0.1 to 0.5 pg/mL. oup.comnih.gov This level of sensitivity is sufficient to measure AVP levels in various states of hydration, from 1.4 ± 0.8 pg/mL after water loading to 5.4 ± 3.4 pg/mL after fluid deprivation in normal subjects. nih.gov

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to RIA for AVP quantification. nih.govnih.gov This method offers several advantages, including higher specificity, as it directly measures the mass of the AVP molecule and its fragments, eliminating the cross-reactivity issues that can affect immunoassays. oup.com LC-MS/MS also avoids the use of radioactive materials. oup.com The technique involves extracting AVP from plasma, separating it from other components using liquid chromatography, and then ionizing and fragmenting the peptide for detection by a mass spectrometer. researchgate.net Modern LC-MS/MS methods have achieved lower limits of quantification (LLOQ) of 0.2 pg/mL, which is comparable to or even better than many RIA methods. nih.govoup.com Studies directly comparing the two techniques have shown a strong correlation between them, confirming that LC-MS/MS is a viable and often superior alternative for the clinical and research measurement of AVP. nih.gov

FeatureHigh-Sensitivity Radioimmunoassay (RIA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Competitive immunoassay using a specific antibody and radiolabeled AVP. oup.comDirect detection based on the mass-to-charge ratio of the peptide and its fragments. researchgate.net
Sensitivity (LLOQ) 0.1 - 0.5 pg/mL. oup.comnih.gov~0.2 - 0.3 pg/mL. nih.govnih.gov
Specificity Dependent on antibody specificity; potential for cross-reactivity. oup.comHigh specificity based on molecular mass and fragmentation pattern. oup.com
Advantages Well-established; high throughput.No radioactive materials; high specificity; faster turnaround time. oup.com
Disadvantages Use of radioisotopes; potential for antibody batch variability and cross-reactivity. oup.comHigher initial equipment cost; can be affected by matrix effects. researchgate.net

High-Performance Liquid Chromatography (HPLC) for AVP Quantification

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the precise quantification of arginine vasopressin (AVP) in biological samples and pharmaceutical formulations. semanticscholar.orgtandfonline.com This method offers high sensitivity and specificity, allowing for the separation of AVP from other structurally similar peptides and potential degradation products. tandfonline.com

Several HPLC methods have been developed for AVP analysis, each with its own set of advantages. tandfonline.com A common approach involves reverse-phase HPLC (RP-HPLC) coupled with ultraviolet (UV) detection. semanticscholar.orgtandfonline.com In a typical isocratic RP-HPLC method, a stationary phase like a Brownlee Spheri-5 ODS column is used with a mobile phase consisting of a mixture of an organic solvent, such as methanol, and an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA). tandfonline.com TFA helps to reduce the tailing of the AVP peak by binding to the amine group in arginine and minimizing interactions with residual silanol (B1196071) groups on the column. tandfonline.com

The detection of AVP is often performed at a wavelength of 220 nm. semanticscholar.orgtandfonline.com The limit of detection for AVP using this method can be as low as 50 ng/mL, with a signal-to-noise ratio of 3:1. semanticscholar.orgtandfonline.com The precision of these methods is generally high, with coefficients of variation for precision and proportionality assays reported to be lower than 2%. semanticscholar.orgtandfonline.com Recovery rates for AVP are also typically high, often around 97%. tandfonline.com

For enhanced sensitivity, HPLC can be coupled with other detection methods, such as fluorescence detection or tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netnih.gov Post-column fluorescence reaction, for instance, can significantly increase sensitivity, although it may require specific conditions like elevated temperatures that could affect AVP stability. tandfonline.com LC-MS/MS offers a highly sensitive and specific method for measuring AVP in human plasma, with a lower limit of quantification of 0.200 pmol/L. researchgate.net This method has shown good correlation with radioimmunoassay (RIA) results, particularly at higher concentrations. researchgate.netnih.gov

ParameterTypical Value/ConditionReference
TechniqueReverse-Phase HPLC (RP-HPLC) semanticscholar.orgtandfonline.com
Stationary PhaseBrownlee Spheri-5 ODS column (250 × 4.6 mm, 5 μm, 100 Å) semanticscholar.orgtandfonline.com
Mobile PhaseMethanol: 0.1% aqueous trifluoroacetic acid (3:7) semanticscholar.orgtandfonline.com
Flow Rate1.5 mL/min semanticscholar.orgtandfonline.com
DetectionUV at 220 nm semanticscholar.orgtandfonline.com
Limit of Detection (UV)50 ng/mL semanticscholar.orgtandfonline.com
Lower Limit of Quantification (LC-MS/MS)0.200 pmol/L researchgate.net
Recovery Rate~97% tandfonline.com
Coefficient of Variation< 2% semanticscholar.orgtandfonline.com

Challenges in Sample Collection and Stability for AVP Measurement

The accurate measurement of arginine vasopressin (AVP) is fraught with challenges related to sample collection and the inherent instability of the peptide. researchgate.net These preanalytical factors can significantly impact the reliability of AVP quantification and require strict protocols to minimize errors. nih.govresearchgate.net

A primary challenge is the short half-life of AVP in circulation and its susceptibility to degradation. researchgate.net AVP is unstable ex vivo, and its levels can decline over time, especially with storage at -20°C and repeated freeze-thaw cycles. researchgate.net In whole blood at 24°C, a significant increase in AVP immunoreactivity can be observed within three hours, while at 4°C, there is a significant loss of immunoreactive ACTH by 18 hours, highlighting the importance of rapid processing. nih.gov For longer-term stability, storage at -70°C or lower is often recommended.

The type of collection tube and anticoagulant used can also influence AVP measurements. EDTA is a commonly used anticoagulant, but heparin has been shown to interfere with some AVP assays. researchgate.net Furthermore, AVP can bind to platelets, which can lead to falsely elevated or variable measurements if the sample is not handled correctly. oup.com Centrifugation conditions must be carefully controlled to ensure complete separation of plasma from blood cells without causing hemolysis, which can interfere with various assays. nih.gov

Stress during venipuncture can also artificially elevate AVP levels, as it is a stress-responsive hormone. nih.gov Therefore, it is crucial to ensure the patient is in a rested and calm state before blood collection. The timing of sample collection is also important due to the diurnal variation of some hormones that can influence AVP secretion. nih.gov

To overcome some of these stability issues, researchers have turned to measuring copeptin, the C-terminal portion of the AVP precursor peptide. oup.combrahms.de Copeptin is released in an equimolar ratio to AVP and is much more stable ex vivo, remaining stable for several days at room temperature in serum or plasma. oup.combrahms.de This makes copeptin a reliable surrogate marker for AVP secretion, especially in clinical settings where sample handling and storage conditions may not be ideal. brahms.de

FactorChallengeMitigation StrategyReference
Half-lifeShort half-life and rapid degradation ex vivo.Rapid sample processing and analysis. researchgate.net
Storage TemperatureDegradation at -20°C and with freeze-thaw cycles.Storage at -70°C or lower for long-term stability. researchgate.net
AnticoagulantInterference from heparin in some assays.Use of EDTA tubes. researchgate.net
Platelet BindingFalsely elevated or variable results.Proper and prompt centrifugation. oup.com
Patient StressStress-induced release of AVP.Ensure patient is rested and calm before collection. nih.gov
Alternative MarkerInherent instability of AVP.Measurement of the more stable precursor fragment, copeptin. oup.combrahms.de

Neurophysiological and Behavioral Assessment Techniques

Electrophysiological recordings are a powerful tool for studying the activity of arginine vasopressin (AVP) neurons and understanding their role in various physiological processes. These techniques allow for the direct measurement of the electrical properties and firing patterns of individual AVP neurons or populations of neurons.

In vivo electrophysiological recordings in animal models, such as mice, have been instrumental in characterizing the activity of AVP neurons within intact neural circuits. pnas.orgnih.govnih.gov Techniques like optogenetically targeted single-unit activity recording (SUAAVP) allow for the specific recording of AVP-expressing neurons. pnas.orgnih.gov This method involves genetically modifying AVP neurons to express light-sensitive ion channels, such as Channelrhodopsin-2 (ChR2), enabling their identification and recording with an optrode. biorxiv.orgbiorxiv.org

Studies using these techniques have revealed that AVP neurons in the suprachiasmatic nucleus (SCN), the brain's master circadian clock, exhibit distinct firing patterns. pnas.orgnih.gov These neurons can display periodic, slow calcium waves that are believed to reflect burst firing. pnas.orgnih.govnih.gov Furthermore, in vivo recordings have shown that while individual AVP neurons may have unstable rhythms, the coordinated activity, or coherence, among these neurons exhibits a robust circadian rhythm. pnas.orgnih.gov This suggests that network properties are crucial for the role of AVP neurons in regulating circadian rhythms. nih.gov

Patch-clamp recordings in brain slices provide a more detailed analysis of the intrinsic membrane properties and synaptic inputs of AVP neurons. nih.gov These studies have shown that AVP neurons in the supraoptic nucleus (SON) and paraventricular nucleus (PVN) exhibit characteristic phasic firing patterns. researchgate.net In response to hyperpolarizing voltage pulses, putative AVP neurons show little to no inward rectification. researchgate.net Post-recording immunohistochemical analysis can confirm the identity of the recorded neurons by staining for AVP neurophysin. researchgate.net

Electrophysiological studies have also been used to investigate the effects of AVP on other neurons. For example, bath application of AVP to spinal cord slices has been shown to enhance the excitability of motoneurons and interneurons, providing evidence for the broad distribution of AVP V1a receptors in the spinal cord. nih.gov

TechniqueApplication in AVP ResearchKey FindingsReference
In Vivo Optogenetically Targeted Single-Unit Recording (SUAAVP)Recording from specifically identified AVP neurons in awake, behaving animals.AVP neurons in the SCN exhibit periodic, slow calcium waves and burst firing. Network coherence shows a strong circadian rhythm. pnas.orgnih.govnih.gov
Patch-Clamp Recording in Brain SlicesDetailed analysis of intrinsic membrane properties and synaptic inputs of AVP neurons.AVP neurons in the SON and PVN display characteristic phasic firing patterns and minimal inward rectification. researchgate.net
Bath Application of AVP in Slice PreparationsInvestigating the effects of AVP on the excitability of other neuronal populations.AVP enhances the excitability of motoneurons and interneurons in the spinal cord via V1a receptors. nih.gov

Pharmacological manipulations using receptor agonists and antagonists are essential tools for dissecting the specific roles of arginine vasopressin (AVP) and its receptors in various physiological and behavioral processes. nih.govnih.gov These studies, primarily conducted in animal models, have provided valuable insights into the functions of the different AVP receptor subtypes: V1a, V1b, and V2. guidetopharmacology.org

The development of selective agonists and antagonists for each receptor subtype has been crucial for this research. nih.gov For instance, (Phe(2), Orn(8))-vasotocin is a selective V1 receptor agonist, while atosiban (B549348) acts as a potent antagonist for the oxytocin (B344502) receptor with an affinity for the V1a receptor. nih.govnih.gov The Merrifield solid-phase method has significantly facilitated the synthesis of a wide range of AVP receptor ligands. nih.gov

Animal models, particularly knockout mice lacking specific AVP receptors (V1aR-KO or V1bR-KO), have been instrumental in elucidating the roles of these receptors in hormone secretion and metabolism. nih.gov Studies in these models have shown that AVP, through its receptors, is involved in the regulation of glucose, fat, and protein metabolism. nih.gov

In the context of neuropsychiatric disorders, pharmacological studies have implicated AVP in anxiety and depression-like behaviors. nih.gov For example, rats over-expressing AVP in the paraventricular nucleus exhibit increased anxiety and a depression-like phenotype. nih.gov V1b receptor antagonists have been investigated as potential antidepressants, as they can modulate the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in depression. oup.com

The role of AVP in social behavior has also been extensively studied using receptor agonists and antagonists. nih.gov For example, central administration of a V1a receptor antagonist has been shown to alter neural responses to social stimuli in specific brain regions. nih.gov In prairie voles, a monogamous rodent species, antagonists for both oxytocin and vasopressin receptors inhibit the formation of selective social bonds. nobaproject.com

It is important to note that many AVP receptor ligands can exhibit cross-reactivity with oxytocin receptors due to the structural similarity between the two neuropeptides and their receptors. nobaproject.com Therefore, careful interpretation of results and the use of highly selective compounds are critical in these studies.

Compound TypeExampleReceptor TargetApplication in AVP ResearchReference
V1 Receptor Agonist(Phe(2), Orn(8))-vasotocinV1a/V1bInvestigating the effects of V1 receptor activation on neuronal excitability. nih.gov
V1a Receptor AntagonistAtosiban (also an oxytocin receptor antagonist)V1aStudying the role of V1a receptors in social behavior and bond formation. nih.gov
V1b Receptor AntagonistVarious non-peptide compoundsV1bExploring the potential of V1b receptor blockade for the treatment of depression and anxiety. oup.com
V2 Receptor AgonistDesmopressin (dDAVP)V2Investigating the role of V2 receptors in immune responses and experimental autoimmune encephalomyelitis. frontiersin.org
V1a/V2 Receptor AntagonistConivaptanV1a/V2Examining the effects of dual V1a/V2 receptor blockade in models of multiple sclerosis. frontiersin.org

A variety of behavioral paradigms are employed in animal models to investigate the multifaceted roles of arginine vasopressin (AVP) in social behaviors, anxiety, and cognitive functions. researchgate.netscienceopen.comyoutube.comyoutube.com These tests are crucial for understanding the neurobiological underpinnings of these complex behaviors and for evaluating the potential of AVP-related therapeutic interventions.

Social Behavior: To assess social behavior, researchers utilize tests such as the social investigation paradigm, where the amount of time an animal spends investigating a novel conspecific is measured. nih.gov Optogenetic manipulation of AVP neurons in the bed nucleus of the stria terminalis (BNST) has been shown to modulate same-sex social investigation in male mice. nih.gov In prairie voles, a species known for its monogamous social structure, partner preference tests are used to study the role of AVP in pair bonding. nobaproject.com

Anxiety-like Behavior: Anxiety-like behavior is commonly assessed using paradigms like the elevated plus maze (EPM) and the open field test (OFT). nih.gov The EPM consists of two open and two closed arms, and the time spent in the open arms is taken as a measure of anxiety levels, with less time indicating higher anxiety. The OFT measures an animal's exploratory behavior in a novel environment, with a reluctance to enter the center of the arena suggesting increased anxiety. Studies have shown that AVP can have anxiogenic effects, and manipulation of AVP signaling in brain regions like the lateral septum can influence anxiety-like behavior in a sex-specific manner. nih.gov

Cognitive Function: Cognitive abilities, including learning and memory, are evaluated using a range of behavioral tasks. The Morris water maze is a classic test of spatial learning and memory, where an animal must learn the location of a hidden platform in a pool of water. The novel object recognition test assesses an animal's ability to remember a previously encountered object. While direct links between AVP and performance in these specific cognitive tasks are part of ongoing research, cognitive dysfunctions are often associated with stress-related disorders where AVP plays a significant role. scienceopen.com

Behavioral DomainParadigmDescriptionRelevance to AVP ResearchReference
Social BehaviorSocial Investigation TestMeasures the time an animal spends investigating a novel conspecific.Assessing the role of AVP in social recognition and social interest. nih.gov
Partner Preference TestEvaluates an animal's preference for a familiar partner over a novel individual.Studying the involvement of AVP in pair bonding and social attachment. nobaproject.com
Anxiety-like BehaviorElevated Plus Maze (EPM)Assesses anxiety based on the animal's tendency to avoid the open, elevated arms of a maze.Investigating the anxiogenic effects of AVP. nih.gov
Open Field Test (OFT)Measures exploratory behavior and anxiety based on the animal's activity in a novel, open arena.Examining the influence of AVP on general locomotor activity and anxiety. nih.gov
Cognitive FunctionMorris Water MazeTests spatial learning and memory by requiring the animal to find a hidden platform in a pool of water.Exploring the potential role of AVP in cognitive processes related to spatial navigation. scienceopen.com
Novel Object RecognitionAssesses recognition memory based on the animal's preference to explore a novel object over a familiar one.Investigating the involvement of AVP in learning and memory. scienceopen.com

Evolutionary and Comparative Aspects of Arginine Vasopressin Systems

Phylogeny of AVP and Related Nonapeptides (e.g., Vasotocin (B1584283), Isotocin, Mesotocin)

The family of vasopressin- and oxytocin-related nonapeptides is characterized by a nine-amino-acid structure, featuring a six-residue ring formed by a disulfide bond and a three-residue tail. The ancestral peptide of this superfamily is believed to be arginine vasotocin (AVT), a form still found widely in non-mammalian vertebrates. researchgate.netnih.govnih.gov

The evolutionary history of the AVP/oxytocin (B344502) peptide family began with a single ancestral gene in a common ancestor of the Bilateria. frontiersin.org Most invertebrates retain a single gene from this family. frontiersin.orgjneurosci.org A pivotal event in vertebrate evolution was a local, tandem duplication of this ancestral gene. This duplication occurred in the common ancestor of jawed vertebrates (gnathostomes), approximately 450 million years ago, after their divergence from jawless vertebrates (agnathans). researchgate.netnih.govfrontiersin.org This event gave rise to two distinct gene lineages: one vasopressin-like and one oxytocin-like. researchgate.net Jawless vertebrates, such as the lamprey, possess only a single nonapeptide hormone, vasotocin, which supports the timing of this duplication event. frontiersin.orgnoaa.gov This gene duplication is considered a separate event from the two rounds of whole-genome duplication (1R and 2R) that also occurred early in vertebrate evolution and were critical for the diversification of the corresponding receptor genes. researchgate.net

Following the ancestral gene duplication, the two nonapeptide lineages underwent significant diversification, leading to the array of related hormones seen in extant vertebrates. The vasopressin-like lineage is characterized by a basic amino acid (typically arginine) at position 8, while the oxytocin-like lineage has a neutral amino acid at this position. researchgate.netjneurosci.org This single amino acid difference is critical for receptor binding and functional specificity. jneurosci.org

Vasopressin Lineage: Arginine vasotocin (AVT) is the highly conserved ancestral form found in all non-mammalian jawed vertebrates, including fish, amphibians, reptiles, and birds. researchgate.netnoaa.gov In most mammals, this peptide evolved into arginine vasopressin (AVP), with a single amino acid change at position 3 (Isoleucine to Phenylalanine). Some mammals, like pigs, have lysine (B10760008) vasopressin (lypressin), where the arginine at position 8 is replaced by lysine. nih.gov

Oxytocin Lineage: This lineage shows greater variability. In bony fishes (teleosts), the corresponding peptide is isotocin. nih.gov In amphibians, reptiles, and birds, it is mesotocin. noaa.govnih.gov In mammals, this peptide is oxytocin. nih.gov These orthologous peptides all share a neutral amino acid at position 8, which distinguishes them from the vasopressin family.

Vertebrate GroupVasopressin-like PeptideSequence (C-Y-X-Q-N-C-P-R/L-G-NH₂)Oxytocin-like PeptideSequence (C-Y-I-X-N-C-P-L/I-G-NH₂)
Jawless Fish (Agnatha)Arginine VasotocinC-Y-I-Q-N-C-P-R-G-NH₂(None)-
Bony Fish (Teleostei)Arginine VasotocinC-Y-I-Q-N-C-P-R-G-NH₂IsotocinC-Y-I-S-N-C-P-I-G-NH₂
Amphibians/Reptiles/BirdsArginine VasotocinC-Y-I-Q-N-C-P-R-G-NH₂MesotocinC-Y-I-Q-N-C-P-I-G-NH₂
Mammals (most)Arginine VasopressinC-Y-F-Q-N-C-P-R-G-NH₂OxytocinC-Y-I-Q-N-C-P-L-G-NH₂

Evolution of AVP Receptor Subtypes

The evolution of the AVP receptor system is more complex than that of the peptides and is intrinsically linked to the large-scale genome duplications that characterized early vertebrate history. frontiersin.orgnih.gov These G protein-coupled receptors (GPCRs) mediate the diverse physiological and behavioral effects of the nonapeptide hormones. nih.govwikipedia.org

The diversity of vasopressin/oxytocin receptors in jawed vertebrates arose from a single ancestral receptor gene that was duplicated during the two rounds of whole-genome duplication (1R and 2R). noaa.govnih.govnih.gov These events created a family of receptor paralogues, which subsequently underwent lineage-specific losses and further duplications, resulting in the varied receptor repertoires seen today. frontiersin.org

In jawed vertebrates, there are at least six main receptor subtypes that can be broadly classified into two clades. nih.govnih.gov

V1-type receptors: This clade includes the V1a, V1b (also known as V3), and oxytocin (OTR) receptors. These receptors typically couple to Gq/11 proteins, leading to the activation of the phospholipase C pathway. nih.govcreative-biolabs.comnih.gov

V2-type receptors: This clade includes the V2A, V2B, and V2C receptors. The canonical V2 receptor (V2A) couples to Gs proteins to activate adenylyl cyclase, a pathway crucial for its antidiuretic function in the kidney. nih.govcreative-biolabs.comoup.com

The genomes of jawless fish, like the lamprey, contain receptor genes that appear ancestral to the V1/V2 split, providing further evidence that this major receptor diversification occurred in the gnathostome lineage. noaa.gov

Receptor CladeReceptor SubtypePrimary Signaling PathwayKey Functions
V1-typeV1a (AVPR1A)Gq/11 (Phospholipase C)Vasoconstriction, social behavior, glycogenolysis wikipedia.orgcreative-biolabs.com
V1b (AVPR1B / V3)Gq/11 (Phospholipase C)ACTH release from pituitary wikipedia.orgcreative-biolabs.com
Oxytocin (OTR)Gq/11 (Phospholipase C)Uterine contraction, lactation, social bonding wikipedia.org
V2-typeV2 (AVPR2)Gs (Adenylyl Cyclase)Renal water reabsorption wikipedia.orgoup.com
V2B(Variable)Function less characterized
V2C(Variable)Function less characterized

The different AVP receptor subtypes have evolved under distinct selective pressures, reflecting their specialized functions. The V2 receptor (AVPR2), which plays an indispensable role in water homeostasis, is under strong purifying (negative) selection. frontiersin.org Its sequence is highly conserved across mammals, and loss-of-function mutations are known to cause the genetic disorder X-linked nephrogenic diabetes insipidus, highlighting its critical physiological importance. nih.govnih.govnih.gov

In contrast, the V1a receptor (AVPR1A) exhibits a more dynamic evolutionary pattern. While the coding sequence is relatively conserved, the non-coding regulatory regions, such as the 5' flanking region, show significant variation. For example, the length of a microsatellite sequence in this region of the AVPR1A gene has been famously linked to differences in social bonding behavior in prairie voles and other species. physiology.org This variability suggests that the V1a receptor gene is subject to different, and possibly diversifying, selective pressures related to the rapid evolution of complex social behaviors. nobaproject.com

Like many GPCRs, vasopressin receptors possess intrinsically disordered regions (IDRs), particularly in their intracellular loops and C-terminal tails. biorxiv.orgmdpi.com These regions lack a stable three-dimensional structure and provide a platform for post-translational modifications and protein-protein interactions that are crucial for signal transduction. mdpi.compreprints.org

Within these IDRs are short linear motifs (SLiMs), which are short stretches of amino acids (typically 3-10 residues) that act as binding sites for other proteins. wikipedia.orgnih.gov SLiMs are key mediators of transient interactions, such as those between the receptor and signaling proteins like β-arrestin. biorxiv.org The evolution of SLiMs can be very rapid, as functional motifs can be gained or lost through just a few point mutations. researchgate.netacs.org This "ex nihilo" evolution provides a powerful mechanism for evolutionary plasticity, allowing for the rapid rewiring of signaling networks. researchgate.net

In AVP receptors, the phosphorylation of specific residues within the C-terminal IDR can create or modify SLiMs, dictating the receptor's interaction with β-arrestin and thereby influencing signaling outcomes like receptor desensitization and internalization. biorxiv.org This phosphorylation-dependent structuration of the C-terminus allows for a nuanced encoding of cellular signals. The evolutionary flexibility of IDRs and SLiMs likely contributed significantly to the functional diversification of the AVP receptor family, enabling the same receptor to be co-opted for novel functions, particularly in the evolution of complex social behaviors mediated by the V1a receptor.

Conserved and Species-Specific Functional Roles

The arginine vasopressin (AVP) system, and its non-mammalian vertebrate homolog, the arginine vasotocin (AVT) system, exhibit a deeply conserved role in regulating water and salt balance across a wide range of species. nih.govmdpi.com AVP, often termed the antidiuretic hormone, is primarily known for its function in water reabsorption in the kidneys of mammals. nih.govmedlineplus.gov This fundamental role is a key evolutionary adaptation to terrestrial life, allowing for the conservation of body water. The structure of AVP is highly conserved across a broad spectrum of vertebrate and invertebrate species. nih.gov

In mammals, AVP is released from the posterior pituitary in response to increased plasma osmolality and acts on vasopressin V2 receptors (V2R) in the kidney's collecting ducts. nih.govphysiology.org This action promotes the insertion of aquaporin-2 water channels into the cell membrane, increasing water permeability and reabsorption. medlineplus.gov While the V2 receptor is central to this antidiuretic effect, other receptors like the V1a receptor are involved in cardiovascular control, mediating vasoconstriction. nih.gov

In non-mammalian vertebrates, AVT serves a parallel function. mdpi.com Studies across fish, amphibians, reptiles, and birds indicate that the neuroanatomy of the VT/VP system is quite conserved. nih.gov For instance, AVT has been shown to have antidiuretic effects in birds and reptiles. In teleost fish, AVT is involved in regulating ion and water transport across osmoregulatory tissues like the gills, kidneys, and intestines, which is crucial for maintaining hydromineral balance in varying salinity environments. mdpi.com Research in pupfish has shown that AVT can have dual osmoregulatory roles, inhibiting chloride uptake in low-salinity environments and promoting chloride secretion in high-salinity conditions. nih.gov This highlights the adaptability of the AVP/AVT system to diverse physiological demands imposed by different environments.

While the primary function of water conservation is conserved, the specific mechanisms and receptor subtypes involved can differ. For example, the antidiuretic action in fish is mediated by V1-type receptors, whereas in mammals, it is primarily through V2 receptors. mdpi.com This divergence in receptor usage for a conserved physiological function illustrates the evolutionary plasticity of the AVP/AVT signaling system.

Comparative Roles of AVP/AVT in Osmoregulation and Cardiovascular Function
Vertebrate GroupPrimary PeptideKey Osmoregulatory FunctionPrimary Receptor Type (Antidiuresis)Cardiovascular Effect
MammalsArginine Vasopressin (AVP)Increases water reabsorption in kidneysV2Vasoconstriction (V1a)
BirdsArginine Vasotocin (AVT)AntidiuresisV1-likeVasopressor effects
ReptilesArginine Vasotocin (AVT)AntidiuresisV1-likeVasopressor effects
AmphibiansArginine Vasotocin (AVT)Regulates water uptake through skin and bladderV2-likeVasopressor effects
Teleost FishArginine Vasotocin (AVT)Regulates ion and water transport in gills and kidneyV1-likeCardiovascular regulation

Beyond its physiological roles, the AVP/AVT system has been extensively implicated in the modulation of social and reproductive behaviors, a function that has evolved and diversified across vertebrates. cambridge.orgnih.gov This behavioral influence is largely mediated through the V1a receptor (AVPR1a), whose distribution in the brain is linked to variations in social behavior, both between and within species. cambridge.orgnih.gov

A classic example of this is seen in the comparative studies of monogamous prairie voles and non-monogamous montane and meadow voles. cambridge.org The expression pattern of the AVPR1a in the ventral pallidum, a key reward-related brain region, is denser in the monogamous prairie voles and has been causally linked to their pair-bonding behavior. cambridge.org AVP's role in male-specific territorial behavior and mate guarding is also well-documented. cambridge.org The evolution of these behaviors is thought to be linked to changes in the regulatory regions of the Avpr1a gene, which affect the location and density of receptor expression in the brain. cambridge.orgnih.gov

This system's role is not limited to pair-bonding. AVP is involved in a spectrum of social behaviors including aggression, social recognition, and parental care. nih.gov For instance, AVP in the lateral septum is crucial for social memory in rats. cambridge.org The neuropeptide's influence on social behavior appears to be an ancient function, with AVT modulating reproductive and social behaviors in fish, amphibians, reptiles, and birds. pnas.org The fundamental role of AVP/AVT in coordinating physiology with sociosexual behavior is evident across diverse taxa. frontiersin.org The evolution of complex social behaviors in mammals is hypothesized to have co-opted this ancestral AVP/AVT signaling pathway, which originally regulated more basic physiological and reproductive functions. frontiersin.org Variations in the Avpr1a gene, including its promoter region, are widespread among mammals and are thought to be a key source of the diversity in social structures and mating systems observed across species. nih.gov

AVP System Plasticity and Adaptation

The process of animal domestication provides a unique lens through which to view the plasticity and adaptation of the AVP system. Domestication involves intense artificial selection for traits like tameness and reduced aggression, which are behaviors heavily modulated by AVP. nih.govsemanticscholar.org Studies analyzing the genes of the AVP system in domesticated versus wild animals have revealed significant evolutionary changes. nih.govnih.gov

Research on a range of placental mammals has shown that the AVPR1a gene, which is strongly associated with social and aggressive behaviors, is under relaxed selective constraint in domesticated species. nih.govsemanticscholar.orgnih.gov This relaxation may reflect that aggressive and anxiety-related behaviors are less critical for survival and fitness in a captive environment compared to the wild. nih.govsemanticscholar.org

Conversely, other components of the AVP system appear to have been under different selective pressures. For example, specific sites on the AVPR1b and AVPR2 receptor genes show evidence of positive selection in domesticated animals. nih.govnih.gov The AVPR1b receptor is involved in modulating the stress response via the hypothalamic-pituitary-adrenal (HPA) axis, and selection on this gene could be linked to the reduced stress and fear that are characteristic of domesticated phenotypes. nih.govsemanticscholar.org The positive selection observed on AVPR2 might be related to changes in metabolism and water balance resulting from a more stable and abundant supply of food and water provided by humans. nih.govsemanticscholar.org These findings suggest that the process of domestication has exerted complex and varied selective forces on the AVP system, leading to adaptations that facilitate life in a human-managed environment. nih.gov

Selective Pressures on AVP System Genes During Domestication
GeneAssociated FunctionObserved Evolutionary Pattern in Domesticated AnimalsHypothesized Reason
AVPNeuropeptide hormoneStronger purifying selectionHigher constraint to change in core functions in captive environment. nih.gov
AVPR1aSocial behavior, aggression, anxietyRelaxed selective constraintAggressive/anxiolytic behaviors are less critical for fitness in captivity. nih.govsemanticscholar.org
AVPR1bHPA axis modulation, stress responsePositive selection at specific sitesAdaptation to reduced stress levels and selection for tameness. nih.govsemanticscholar.orgnih.gov
AVPR2Antidiuresis, water balancePositive selection at specific sitesAdaptation to changes in diet and water availability provided by humans. nih.govnih.gov

The effects of AVP on physiology and behavior are often sexually dimorphic, with significant diversification in these sex-specific roles across species. nih.gov In many species, the behavioral functions of AVP have been more extensively demonstrated in males, particularly concerning aggression, territoriality, and other male-typical social behaviors. cambridge.orgnih.gov

This male bias is often rooted in the neuroanatomy of the AVP system itself. In many mammals, such as rats, males have more AVP-containing neurons and projections in brain regions associated with social behavior, like the bed nucleus of the stria terminalis and the medial amygdala. nih.gov However, this pattern is not universal. For instance, some hamster species show few sex differences in AVP expression but more pronounced sex differences in V1a receptor binding. nih.gov This suggests that different species may achieve sex-specific AVP signaling through different mechanisms—either by altering the amount of the peptide or the distribution of its receptors. nih.gov

The functional consequences of these differences are profound. In humans, intranasal AVP administration has been shown to have divergent effects on social communication in men and women. pnas.orgnih.gov In men, AVP promoted agonistic facial motor patterns in response to unfamiliar male faces, whereas in women, it stimulated affiliative facial patterns in response to other female faces. pnas.orgnih.gov These differing effects may promote different social strategies in stressful contexts for men and women. nih.gov

Sex differences are also apparent in the physiological roles of AVP. Studies in rats have demonstrated that females express significantly more V2 receptor mRNA and protein in their kidneys than males. physiology.org This leads to a greater physiological sensitivity to AVP-induced antidiuresis in females, meaning they show a more pronounced increase in urine osmolality in response to a V2R agonist. physiology.org This underlying physiological difference may contribute to observed clinical differences, such as a potentially greater susceptibility to dilutional hyponatremia in females. physiology.org The diversification of these sex-specific effects across species highlights how the AVP system has been shaped by different selective pressures related to the distinct reproductive and social strategies of males and females. frontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.